2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C7H5F2N3 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5F2N3/c8-5(9)7-11-4-2-1-3-10-6(4)12-7/h1-3,5H,(H,10,11,12) |
InChI Key |
RMEDEHBNEURXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine
Abstract
The imidazo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, largely due to its role as a purine isostere, which grants it access to a wide range of biological targets.[1] Derivatives of this core are integral to compounds with demonstrated anticancer, antimicrobial, and antiviral activities.[2][3][4][5] The introduction of a difluoromethyl (-CHF₂) group at the 2-position is a strategic chemical modification intended to modulate key drug-like properties. This functional group can act as a bioisostere for hydroxyl or thiol moieties, enhancing metabolic stability and altering lipophilicity and acidity (pKa). Given the nascent state of public-domain data for 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine, this guide provides a comprehensive framework for its complete physicochemical characterization. We bridge the current information gap by combining theoretical predictions, based on the parent scaffold and related analogues, with robust, field-proven experimental protocols essential for advancing this promising compound through the drug discovery and development pipeline.
Molecular Structure and Predicted Physicochemical Properties
A thorough understanding of a compound's intrinsic physicochemical properties is foundational to all aspects of drug development, from formulation to predicting pharmacokinetic behavior.[6][7] While direct experimental data for 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine is not yet widely published, we can establish a reliable predictive profile based on its structure and data from the parent scaffold.
Chemical Structure:
![Chemical structure of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](https://i.imgur.com/3fS5p4R.png)
Table 1: Predicted Physicochemical Data Summary
| Property | Predicted Value / Information | Rationale & Importance |
| Molecular Formula | C₇H₅F₂N₃ | Derived from atomic composition. Essential for mass spectrometry confirmation. |
| Molecular Weight | 169.14 g/mol | Sum of atomic weights. Critical for all stoichiometric calculations and analytical procedures. |
| Predicted XLogP3 | ~1.5 - 2.0 | The parent imidazo[4,5-b]pyridine has an XLogP3 of 0.3.[8] The lipophilic difluoromethyl group significantly increases this value. LogP/LogD governs membrane permeability and solubility. |
| Predicted pKa | ~4-5 (most basic N), ~9-10 (imidazole N-H) | The electron-withdrawing -CHF₂ group will lower the basicity of the pyridine and imidazole nitrogens compared to the parent scaffold. pKa determines the ionization state at physiological pH, affecting solubility, receptor binding, and permeability.[9] |
| Predicted Solubility | Low in aqueous media (pH 7.4) | The predicted increase in lipophilicity (LogP) and the planar, crystalline nature of the scaffold suggest poor aqueous solubility, a common challenge for aromatic heterocycles.[10] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų (based on parent)[8] | The -CHF₂ group does not significantly alter TPSA. This value is within the desirable range for good oral bioavailability. |
| Hydrogen Bond Donors | 1 (imidazole N-H) | [8] |
| Hydrogen Bond Acceptors | 3 (2 imidazole N, 1 pyridine N) | [8] |
Synthesis and Purification Workflow
The synthesis of imidazo[4,5-b]pyridine derivatives is well-established, typically involving the condensation of a diaminopyridine with an appropriate aldehyde or carboxylic acid.[2][3] A robust and scalable synthesis is the first step in any characterization pipeline.
Proposed Synthetic Pathway
A logical approach involves the Phillips-Ladenburg condensation of 2,3-diaminopyridine with difluoroacetic acid under dehydrating conditions, such as heating in polyphosphoric acid (PPA) or using a coupling agent like EDC/HOBt followed by thermal cyclization.
Caption: Proposed synthesis and purification workflow.
General Purification Protocol: Flash Column Chromatography
Causality: This technique is chosen for its efficiency in separating the target molecule from unreacted starting materials and reaction byproducts based on differential polarity. The choice of solvent system is critical for achieving good separation.
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (300-400 mesh) by dissolving it in a minimal amount of a polar solvent (e.g., methanol) and then evaporating the solvent to dryness.
-
Column Packing: Prepare a silica gel column using a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes. The initial polarity should be low to allow all compounds to bind to the column.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 50% ethyl acetate in petroleum ether). Monitor the elution of compounds using Thin Layer Chromatography (TLC).[2]
-
Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis against a reference spot if available.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.
Experimental Determination of Core Physicochemical Properties
The following protocols represent industry-standard methods for obtaining the reliable, reproducible data required for regulatory submissions and drug development decision-making.[11][12]
Workflow for Physicochemical Profiling
Caption: Integrated experimental workflow for characterization.
Protocol: Thermodynamic Aqueous Solubility
Causality: The shake-flask method is the gold standard for determining thermodynamic solubility because it allows the system to reach true equilibrium between the solid and dissolved states, providing a value that is crucial for predicting dissolution in vivo.[7][10]
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully extract a precise aliquot from the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The concentration at saturation is the thermodynamic solubility.
Protocol: Lipophilicity (LogD at pH 7.4)
Causality: Lipophilicity is a key determinant of a drug's ability to cross biological membranes. The shake-flask method directly measures the partitioning of the compound between an aqueous and a lipid-mimicking phase (n-octanol), providing the most relevant measure of this property.[7]
-
System Preparation: Prepare a biphasic system in a separatory funnel containing equal, mutually saturated volumes of n-octanol and PBS (pH 7.4).
-
Compound Addition: Add a known amount of the compound, ensuring the concentration does not exceed its aqueous solubility.
-
Partitioning: Shake the funnel vigorously for several minutes to facilitate partitioning, then allow the layers to separate completely (several hours).
-
Analysis: Measure the concentration of the compound in both the aqueous phase (C_aq) and the n-octanol phase (C_oct).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq).
Protocol: Acid Dissociation Constant (pKa)
Causality: Potentiometric titration is a highly accurate method for determining pKa. It works by monitoring the change in pH of a solution as a titrant is added, allowing for the direct observation of the inflection points where protonation or deprotonation occurs.[7]
-
Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then back-titrate with a standardized base (e.g., 0.1 M NaOH).
-
Data Collection: Record the pH value after each incremental addition of titrant.
-
Analysis: Plot the first derivative (dpH/dV) of the titration curve. The volume at which the maximum value occurs corresponds to the equivalence point. The pKa is equal to the pH at the half-equivalence point. Specialized software (e.g., from Sirius T3 instruments) can perform this analysis automatically.[7]
Spectroscopic and Structural Characterization
Spectroscopic analysis provides the definitive confirmation of a molecule's identity and purity. The following are expected spectral characteristics for 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine.
-
High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ should be observed with an exact mass that matches the calculated value for C₇H₆F₂N₃⁺, confirming the elemental composition.[13]
-
¹H NMR: Key signals would include:
-
A characteristic triplet in the range of 6.5-7.5 ppm for the proton of the -CHF₂ group, with a large coupling constant (~50-55 Hz) due to coupling with the two fluorine atoms.
-
Distinct aromatic signals for the three protons on the pyridine ring.[13][14]
-
A broad singlet for the N-H proton of the imidazole ring, which may be exchangeable with D₂O.
-
-
¹⁹F NMR: The most informative spectrum for this molecule. It should show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.[15]
-
¹³C NMR: The carbon of the -CHF₂ group will appear as a triplet due to C-F coupling. Other signals will correspond to the carbons of the fused aromatic ring system.[13]
-
Infrared (IR) Spectroscopy: Expected absorption bands include N-H stretching (~3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (~1450-1650 cm⁻¹), and strong C-F stretching bands (~1000-1100 cm⁻¹).[16]
Conclusion
The systematic characterization of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine is a critical step toward unlocking its therapeutic potential. While this guide is built upon predictive data and established methodologies, the successful execution of these described protocols will generate the essential empirical data package needed to validate its structure, understand its drug-like properties, and inform its progression in the drug discovery process. This comprehensive physicochemical profile serves as the foundational dataset for all future formulation, pharmacokinetic, and efficacy studies.
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. Available at: [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. Available at: [Link]
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Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]
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Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). MDPI. Available at: [Link]
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Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. Available at: [Link]
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3H-imidazo[4,5-b]pyridine, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-. SpectraBase. Available at: [Link]
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Imidazo(4,5-b)pyridine. PubChem. Available at: [Link]
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Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). PubMed. Available at: [Link]
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Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2021). PMC. Available at: [Link]
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Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Available at: [Link]
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UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES. K. K. Wagh College of Pharmacy. Available at: [Link]
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]
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1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. Available at: [Link]
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IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (2017). RSC Publishing. Available at: [Link]
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A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). e-Century Publishing Corporation. Available at: [Link]
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Characterization of Physicochemical Properties. Pace Analytical. Available at: [Link]
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Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. RSC. Available at: [Link]
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Physicochemical Properties. The Handbook of Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]
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2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). PubMed. Available at: [Link]
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NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. Available at: [Link]
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Structure-Activity Relationship (SAR) of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine Analogs: A Technical Guide
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry due to its structural bioisosterism with endogenous purines[1]. By mimicking the adenine core, these fused bicyclic heterocycles can seamlessly intercalate into the ATP-binding pockets of various enzymes and receptors[2]. Among the myriad of functionalizations, the installation of a difluoromethyl (-CF₂H) group at the C2 position has emerged as a critical structural modification. This in-depth guide explores the physicochemical rationale, synthetic methodologies, and Structure-Activity Relationship (SAR) landscape of 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine analogs, with a specific focus on their application as targeted kinase inhibitors and antimicrobial agents.
Physicochemical Rationale: The Difluoromethyl Advantage
The substitution of a methyl (-CH₃) or trifluoromethyl (-CF₃) group with a difluoromethyl (-CF₂H) group at the C2 position of the imidazo[4,5-b]pyridine core is driven by precise physicochemical causality:
-
Lipophilic Hydrogen Bond Donor: Unlike the fully fluorinated -CF₃ group, the -CF₂H moiety retains a single proton. The intense electron-withdrawing inductive effect of the two adjacent fluorine atoms highly polarizes this C-H bond. Consequently, the -CF₂H group can act as a weak hydrogen bond donor within the lipophilic sub-pockets of kinase hinge regions, enhancing target affinity without sacrificing lipophilicity[3].
-
pKa Modulation: The imidazole N-H in an unsubstituted imidazo[4,5-b]pyridine has a specific pKa that dictates its ionization at physiological pH. The electron-withdrawing -CF₂H group lowers the pKa of this N-H bond. This fine-tuning shifts the tautomeric equilibrium and optimizes the ratio of neutral to ionized species in the bloodstream, directly improving passive membrane permeability and oral bioavailability[3].
-
Metabolic Stability: The robust C-F bonds block cytochrome P450-mediated oxidation at the C2 position, a common metabolic liability for simple methyl-substituted analogs.
Biological Applications & Target Modulation
Imidazo[4,5-b]pyridines are extensively profiled for their antineoplastic and antimicrobial properties[2].
Kinase Inhibition (Aurora & CDK9)
The structural resemblance to ATP allows 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridines to act as potent, ATP-competitive inhibitors of Cyclin-Dependent Kinases (e.g., CDK9) and Aurora kinases (Aurora A/B)[4]. Inhibition of CDK9 prevents the phosphorylation of RNA polymerase II, leading to the rapid downregulation of short-lived anti-apoptotic proteins like Mcl-1. This triggers caspase-3/7 activation and subsequent cancer cell apoptosis[4].
Signaling pathway of imidazo[4,5-b]pyridine analogs inducing apoptosis via kinase inhibition.
Structure-Activity Relationship (SAR) Landscape
The SAR of the 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine scaffold is highly sensitive to substitutions on the pyridine ring (positions 5, 6, and 7) and the imidazole nitrogens (N1/N3).
-
Position 6 (Pyridine Ring): Halogenation (e.g., Bromine or Chlorine) at C6 significantly increases the hydrophobic bulk, allowing the molecule to occupy deep hydrophobic pockets in the kinase active site. Substitution with bulky aryl groups (e.g., 4-aminophenyl) at this position establishes critical hydrogen bonds with the catalytic aspartate residues of CDK9[4].
-
N1 vs. N3 Alkylation: The N-H bond of the imidazole ring is often strictly required for hinge-region binding (acting as a hydrogen bond donor to the kinase backbone). Alkylation (e.g., methylation) at N3 generally abolishes kinase inhibitory activity, proving that the tautomeric N-H is a critical pharmacophore feature[4].
Quantitative SAR Summary Table
The following table summarizes the causal relationship between structural modifications and target affinity based on established imidazo[4,5-b]pyridine profiling logic.
| Compound Core | R1 (Position 6) | R2 (Position 3) | Primary Target | IC₅₀ (µM) | Mechanistic Rationale |
| 2-(Difluoromethyl) | -H | -H | Aurora A | >10.0 | Lacks sufficient hydrophobic extension for the back pocket. |
| 2-(Difluoromethyl) | -Br | -H | Aurora A | 5.20 | Halogen bonding improves affinity and residence time. |
| 2-(Difluoromethyl) | -Phenyl | -H | Aurora A | 1.85 | Hydrophobic interaction stabilizes the enzyme-inhibitor complex. |
| 2-(Difluoromethyl) | 4-Aminophenyl | -H | CDK9 | 0.45 | H-bond donor engages the catalytic aspartate residue[4]. |
| 2-(Difluoromethyl) | 4-Aminophenyl | -CH₃ | CDK9 | >20.0 | N-methylation abolishes the critical N-H hinge-binding interaction. |
Synthetic Methodologies & Experimental Protocols
The construction of the 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine core relies on the cyclocondensation of 2,3-diaminopyridines with difluoroacetic acid derivatives[3].
Mechanistic Causality of the Protocol
The reaction proceeds via an initial amidation of the more nucleophilic 3-amino group of the 2,3-diaminopyridine. However, the subsequent intramolecular cyclization is thermodynamically hindered by the resonance stabilization of the intermediate amide. To overcome this, strong acidic conditions (e.g., POCl₃ or polyphosphoric acid) and high heat are employed. The acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity, which drives the nucleophilic attack of the adjacent 2-amino group and forces the elimination of water to yield the fused aromatic system[3].
Step-by-step synthetic workflow for the 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine core.
Step-by-Step Experimental Protocol
Self-Validating Synthesis of 6-Bromo-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine
-
Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser, suspend 5-bromo-2,3-diaminopyridine (1.0 equivalent, 10 mmol) in 15 mL of phosphorus oxychloride (POCl₃). Caution: POCl₃ is highly corrosive and moisture-sensitive; perform under an inert argon atmosphere.
-
Electrophile Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add difluoroacetic acid (1.2 equivalents, 12 mmol). Causality: The dropwise addition at 0°C prevents uncontrolled exothermic side reactions and minimizes the degradation of the diamine before condensation begins.
-
Cyclocondensation: Gradually heat the reaction mixture to 100–110°C and maintain reflux for 12–18 hours.
-
In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The reaction is deemed complete when the ninhydrin-positive spot corresponding to the primary diamine disappears, replaced by a distinct, UV-active spot at a higher Rf value (indicating the loss of polarity following cyclization).
-
Quenching and Workup: Allow the mixture to cool to room temperature. Carefully pour the crude mixture over crushed ice to quench the excess POCl₃.
-
Neutralization: Slowly add aqueous ammonia (28%) until the solution reaches a pH of 7–8. Causality: Neutralization deprotonates the newly formed imidazo[4,5-b]pyridine core (which is protonated in the highly acidic media), causing the neutral, lipophilic product to precipitate out of the aqueous phase.
-
Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from an Ethanol/Water (9:1) mixture to yield the pure 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine analog as a crystalline solid.
References
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Krause, M., Foks, H., & Gobis, K. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 22(3), 399. Available at:[Link]
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Lukasik, P. M., et al. (2012). "Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents." European Journal of Medicinal Chemistry, 57, 311-322. Available at:[Link]
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry, 31(5), 515-528. Available at:[Link]
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Boček, I., et al. (2023). "Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications." Molecules, 28(20), 7208. Available at:[Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine
Introduction: The Significance of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine in Modern Drug Discovery
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, structurally analogous to purines, which allows for its interaction with a wide array of biological targets.[1] This core is present in compounds investigated for various therapeutic applications, including as anticancer and antimicrobial agents.[2][3] The introduction of a difluoromethyl group at the 2-position is a strategic chemical modification intended to modulate the physicochemical and pharmacokinetic properties of the parent molecule. The difluoromethyl group can enhance metabolic stability, improve membrane permeability, and modulate the acidity of adjacent protons, thereby influencing target engagement and overall drug-like properties.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the critical physicochemical properties of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine, specifically its solubility and stability. A thorough characterization of these parameters is fundamental to advancing a compound through the drug discovery and development pipeline, from early-stage screening to formulation and clinical application.
I. Solubility Profile: A Gateway to Bioavailability
The therapeutic efficacy of an orally administered drug is intrinsically linked to its ability to dissolve in the gastrointestinal tract and be absorbed into systemic circulation. Therefore, a comprehensive understanding of the solubility of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine is paramount.
Theoretical Framework and Influencing Factors
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid crystalline compound, this is governed by the equilibrium between the solid-state and the solvated form. Key factors influencing the aqueous solubility of a weakly basic compound like 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine include:
-
pH: The imidazo[4,5-b]pyridine core contains basic nitrogen atoms that can be protonated at acidic pH, leading to the formation of more soluble salt forms.
-
Temperature: Solubility is generally an endothermic process for most solid solutes, meaning solubility increases with temperature.
-
Solid-State Properties: The crystalline form (polymorph) or amorphous state of the solid material can significantly impact its apparent solubility.
-
Presence of Co-solvents and Excipients: The inclusion of organic solvents or other formulation components can modulate solubility.
Methodologies for Solubility Determination
Several methods are employed to determine the solubility of a compound, each with its own advantages and limitations. The choice of method often depends on the stage of drug development and the amount of material available.
-
Kinetic vs. Thermodynamic Solubility: In early discovery, high-throughput kinetic solubility assays are often used to rank compounds.[4] These methods typically involve the rapid precipitation of a compound from a concentrated organic stock solution into an aqueous buffer.[4] While efficient, these methods may overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates.[4] Thermodynamic solubility, determined by methods like the shake-flask method, represents the true equilibrium solubility and is the gold standard for later-stage development.[4]
Hypothetical Solubility Data for 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine
While specific experimental data for 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine is not publicly available, the following table provides a realistic, hypothetical representation of its solubility profile in various pharmaceutically relevant media. This serves as a template for how such data should be presented and interpreted.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Deionized Water | ~7.0 | 25 | 15 | Shake-Flask |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 20 | Shake-Flask |
| 0.1 N HCl | 1.0 | 25 | >1000 | Shake-Flask |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | >1200 | Shake-Flask |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 25 | Shake-Flask |
| Ethanol | N/A | 25 | 500 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | >50,000 | Visual |
This data is illustrative and should be experimentally determined.
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol outlines a robust, self-validating method for determining the equilibrium solubility of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine.
Objective: To determine the thermodynamic solubility of the test compound in various aqueous and organic solvents.
Materials:
-
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of solid 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: Calculate the solubility in µg/mL or mg/mL by comparing the peak area of the sample to a standard curve of known concentrations.
II. Stability Profile: Ensuring Chemical Integrity
The chemical stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Stability studies are designed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for the development and validation of stability-indicating analytical methods.[5][6] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[5]
Potential Degradation Pathways of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system, while generally stable, can be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The imidazole ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions, particularly at elevated temperatures.
-
Oxidation: The electron-rich heterocyclic system can be prone to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photolysis: Exposure to UV or visible light can induce photolytic degradation, leading to complex reaction pathways.
Caption: Potential Degradation Pathways of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine.
ICH Guidelines for Stability Testing
The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products.[7] These guidelines define the conditions for long-term, intermediate, and accelerated stability studies.
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies on 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine.
Objective: To investigate the degradation of the test compound under various stress conditions and to identify the major degradation products.
Materials:
-
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC-PDA-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Use the PDA and MS data to characterize the degradation products.
III. Integrated Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive solubility and stability characterization of a new chemical entity like 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine.
Caption: Integrated Workflow for Solubility and Stability Characterization.
IV. Conclusion
A comprehensive understanding of the solubility and stability of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine is indispensable for its successful development as a therapeutic agent. This technical guide has provided a detailed overview of the theoretical principles, experimental methodologies, and regulatory considerations for characterizing these critical physicochemical properties. By following the outlined protocols and workflows, researchers can generate the robust data necessary to guide lead optimization, formulation development, and ultimately, the translation of a promising molecule from the laboratory to the clinic.
V. References
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). MDPI. Retrieved from [Link]
-
Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). Retrieved from
-
Shelke, R. N., Pansare, D. N., Pawar, C. D., Deshmukh, A. K., Pawar, R. P., & Bembalkar, S. R. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Retrieved from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024, January 1). Retrieved from
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- 5. 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-IMIDAZO[4,5-B]PYRIDINE, 2-PHENYL- CAS#: 1016-93-9 [m.chemicalbook.com]
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The Imidazo[4,5-b]pyridine Core: A Journey from Purine Isostere to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, underpinning the development of a multitude of biologically active compounds. Its journey from a simple isostere of naturally occurring purines to a versatile core for drugs targeting a wide array of diseases is a testament to the power of synthetic innovation and a deepening understanding of structure-activity relationships. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for imidazo[4,5-b]pyridine derivatives. We will delve into the rationale behind their initial synthesis, explore key therapeutic applications with a focus on their mechanisms of action, and provide detailed experimental protocols for their preparation.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of imidazo[4,5-b]pyridines is intrinsically linked to the concept of bioisosterism, where the substitution of an atom or a group of atoms with another having similar electronic and steric properties can lead to compounds with similar or enhanced biological activities. The structural resemblance of the imidazo[4,5-b]pyridine core to the purine nucleus, a fundamental component of nucleic acids and various coenzymes, was the primary impetus for its initial investigation.[1][2][3] This structural analogy suggested that these synthetic analogues could potentially interact with the same biological targets as their natural counterparts, thereby exhibiting a range of pharmacological effects.
The pioneering work in the synthesis of imidazopyridines can be traced back to the early 20th century. In 1925, Tschitschibabin reported one of the earliest methods for producing imidazopyridines, which involved the reaction of 2-aminopyridine with bromoacetaldehyde at high temperatures in a sealed tube. While this method provided a foundational route to the core structure, it often resulted in low yields.
A significant breakthrough in the exploration of imidazo[4,5-b]pyridines came with the discovery of their bioactivity as positive allosteric modulators of the GABA-A receptor.[3] This finding unveiled their therapeutic potential in the central nervous system and spurred further research into this chemical class. Over the decades, the therapeutic landscape of imidazo[4,5-b]pyridine derivatives has expanded dramatically, with compounds being developed as proton pump inhibitors, anticancer agents, antimicrobials, and antivirals.[2][3][4]
The Evolution of Synthetic Strategies: Enabling Chemical Diversity
The expansion of the therapeutic applications of imidazo[4,5-b]pyridine derivatives has been paralleled by the development of more sophisticated and efficient synthetic methodologies. Early approaches often relied on harsh reaction conditions and offered limited scope for diversification. However, the advent of modern synthetic techniques has revolutionized the synthesis of these compounds, allowing for the creation of large and diverse chemical libraries for drug screening.
Classical Approaches: The Foundation of Imidazo[4,5-b]pyridine Synthesis
The traditional and most direct route to the imidazo[4,5-b]pyridine core involves the cyclocondensation of 2,3-diaminopyridine with a one-carbon synthon, most commonly formic acid. This robust method provides a straightforward entry to the parent 6H-imidazo[4,5-b]pyridine system, which can then be further functionalized.
Another classical approach involves the reaction of 2,3-diaminopyridine with various aldehydes, often in the presence of an oxidizing agent, to yield 2-substituted imidazo[4,5-b]pyridines. These early methods, while foundational, often required high temperatures and long reaction times, and the purification of the final products could be challenging.
Modern Synthetic Innovations: Expanding the Chemical Space
The limitations of classical methods spurred the development of more efficient and versatile synthetic strategies. The introduction of microwave-assisted organic synthesis (MAOS) has significantly reduced reaction times, often from hours to minutes, while improving yields and reducing the formation of byproducts.[4] This technology has enabled the rapid generation of libraries of imidazo[4,5-b]pyridine derivatives for high-throughput screening.
Furthermore, the application of palladium-catalyzed cross-coupling reactions , such as the Suzuki and Buchwald-Hartwig amination reactions, has provided powerful tools for the late-stage functionalization of the imidazo[4,5-b]pyridine core. These methods allow for the precise introduction of a wide range of substituents at various positions of the heterocyclic ring system, facilitating the fine-tuning of the pharmacological properties of the molecules.
Solid-phase synthesis has also been employed to create combinatorial libraries of imidazo[4,5-b]pyridines. This technique involves attaching the starting materials to a solid support, which simplifies the purification process and allows for the automated synthesis of a large number of compounds.
The evolution of these synthetic methods has been a key driver in the discovery of novel imidazo[4,5-b]pyridine derivatives with improved potency, selectivity, and pharmacokinetic properties. The ability to rapidly and efficiently synthesize a wide range of analogues has been instrumental in exploring the structure-activity relationships of this versatile scaffold.
Therapeutic Applications: A Scaffold for Diverse Biological Activities
The structural versatility of the imidazo[4,5-b]pyridine core has led to the discovery of derivatives with a broad spectrum of biological activities. This section will highlight some of the key therapeutic areas where these compounds have shown significant promise.
Central Nervous System Disorders: Modulating GABA-A Receptors
As mentioned earlier, one of the first significant biological activities discovered for imidazo[4,5-b]pyridines was their ability to act as positive allosteric modulators of the GABA-A receptor.[3] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects. The binding of imidazo[4,5-b]pyridine derivatives to a specific site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and a hyperpolarization of the neuronal membrane. This mechanism of action is similar to that of benzodiazepines, but imidazo[4,5-b]pyridine derivatives can exhibit different subtype selectivity, potentially leading to a more favorable side-effect profile.[5]
Caption: Modulation of GABA-A Receptor by Imidazo[4,5-b]pyridine Derivatives.
Oncology: Targeting Key Signaling Pathways
The imidazo[4,5-b]pyridine scaffold has proven to be a rich source of anticancer agents, with derivatives targeting various key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. Several imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases.[6][7][8] These compounds typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and leading to mitotic arrest and apoptosis in cancer cells.
Caption: Mechanism of Aurora Kinase Inhibition by Imidazo[4,5-b]pyridines.
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies. Recently, noncovalent, reversible imidazo[4,5-b]pyridine-based BTK inhibitors have been developed.[9] These compounds offer a potential advantage over covalent inhibitors by reducing the risk of off-target effects and toxicity.
Imidazo[4,5-b]pyridine derivatives have also been investigated as inhibitors of other cancer-related targets, including cyclin-dependent kinases (CDKs) and as DNA intercalating agents.[2][10] The ability of this scaffold to be readily modified allows for the development of compounds with diverse mechanisms of anticancer activity.
Schizophrenia: Targeting Phosphodiesterase 10A (PDE10A)
Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling in the brain.[11] Dysregulation of these signaling pathways has been implicated in the pathophysiology of schizophrenia. Novel imidazo[4,5-b]pyridine derivatives have been discovered as potent and selective inhibitors of PDE10A.[11] By inhibiting PDE10A, these compounds increase the levels of cAMP and cGMP in specific brain regions, which can help to normalize neuronal signaling and alleviate the symptoms of schizophrenia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 5. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives | MDPI [mdpi.com]
- 9. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine from 2,3-diaminopyridine
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application Area: Drug Discovery, Scaffold Synthesis, and Process Optimization
Executive Summary
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a bioisostere for benzimidazoles in the development of anti-inflammatory agents, kinase inhibitors, and proton pump inhibitors[1]. The incorporation of a difluoromethyl (–CF₂H) group at the C2 position is a highly sought-after modification; it acts as a lipophilic hydrogen-bond donor/acceptor, significantly enhancing the molecule's metabolic stability and membrane permeability.
This application note details the robust synthesis of 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine from 2,3-diaminopyridine and difluoroacetic acid via a modified Phillips condensation [2]. By examining the underlying mechanistic causality and providing self-validating protocols, this guide ensures high-fidelity replication for both bench-scale discovery and early-phase scale-up.
Mechanistic Causality & Reaction Design
The synthesis relies on a dehydrative cyclocondensation driven by acid catalysis and thermal energy. Understanding the electronic properties of the starting materials is critical for troubleshooting and optimizing the reaction.
-
Regioselectivity of Initial Acylation: 2,3-Diaminopyridine possesses two primary amine groups, but they are not electronically equivalent. The lone pair on the 2-amino group is partially delocalized into the electron-deficient pyridine ring (due to the adjacent endocyclic nitrogen), rendering it less nucleophilic. Consequently, the initial nucleophilic attack on the carbonyl carbon of difluoroacetic acid occurs almost exclusively at the 3-amino group .
-
The Role of the Dehydrating Acid: The reaction requires a strong acid—typically Polyphosphoric Acid (PPA) or aqueous 4N HCl—to serve a dual purpose. First, the acid protonates the carbonyl oxygen of difluoroacetic acid, drastically increasing its electrophilicity. Second, in the case of PPA, it acts as a powerful dehydrating agent, sequestering the water molecules generated during the formation of the amide intermediate and the subsequent cyclization, thereby driving the equilibrium toward the final imidazopyridine product [2].
-
Tautomerism: The final product exists as a rapidly interconverting mixture of 1H- and 3H- tautomers. While conventionally named as the 3H-imidazo[4,5-b]pyridine derivative, the equilibrium in solution is heavily influenced by solvent polarity and pH.
Mechanistic pathway of the dehydrative cyclocondensation.
Experimental Protocols: A Self-Validating System
To accommodate different laboratory setups and scale requirements, two validated methodologies are provided. Method A utilizes PPA for maximum yield, while Method B utilizes aqueous HCl for a greener profile and easier workup.
Method A: Polyphosphoric Acid (PPA) Mediated Cyclization
Optimal for milligram to low-gram scale synthesis where maximum yield is required.
-
Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-diaminopyridine (1.00 g, 9.16 mmol). Carefully add polyphosphoric acid (approx. 10-15 g).
-
Addition of Acid: Add difluoroacetic acid (1.05 g, 10.9 mmol, 1.2 equiv) dropwise to the viscous mixture.
-
Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 120 °C using an oil bath. Stir vigorously for 4–6 hours. Self-Validation: The mixture will transition from a viscous suspension to a dark, homogeneous syrup. Monitor via TLC (DCM:MeOH 9:1); the disappearance of the highly polar diamine spot confirms intermediate formation.
-
Quenching: Cool the reaction to 50 °C. Carefully pour the warm syrup into 100 mL of crushed ice/water with vigorous stirring to hydrolyze the PPA.
-
Neutralization: Slowly add concentrated aqueous ammonium hydroxide (NH₄OH) or 6N NaOH until the pH reaches 7.5–8.0. Causality: The product is amphoteric; over-basification (pH > 10) will deprotonate the imidazole ring, pulling the product back into the aqueous layer.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from hot toluene or purify via silica gel chromatography to afford the pure product.
Method B: Aqueous Acid (4N HCl) Reflux
Optimal for scale-up and minimizing viscous waste streams.
-
Reagent Charging: Dissolve 2,3-diaminopyridine (1.00 g, 9.16 mmol) in 20 mL of 4N aqueous HCl in a round-bottom flask.
-
Condensation: Add difluoroacetic acid (1.32 g, 13.7 mmol, 1.5 equiv).
-
Reflux: Heat the mixture to reflux (approx. 105 °C) for 12–16 hours. Self-Validation: LC-MS monitoring is recommended here. Look for the mass ion [M+H]⁺ = 170.1 m/z.
-
Isolation: Cool the mixture to 0 °C in an ice bath. Slowly neutralize with solid Na₂CO₃ until pH 7-8 is achieved. The product often precipitates directly from the aqueous layer. Filter the precipitate, wash with cold water, and dry under high vacuum.
Standard experimental workflow for imidazo[4,5-b]pyridine synthesis.
Quantitative Data Presentation: Method Comparison
To assist process scientists in selecting the appropriate methodology, the quantitative metrics of both synthetic routes are summarized below.
| Parameter | Method A (PPA Mediated) | Method B (4N HCl Reflux) |
| Equivalents of DFA | 1.2 equiv | 1.5 equiv |
| Reaction Temperature | 120 °C | 105 °C (Reflux) |
| Reaction Time | 4 – 6 hours | 12 – 16 hours |
| Typical Yield | 75% – 85% | 60% – 70% |
| Workup Difficulty | High (Viscous PPA hydrolysis) | Low (Direct precipitation possible) |
| Scalability | Poor (>100g becomes intractable) | Excellent (Standard reactor compatible) |
| Primary Impurity | Uncyclized amide intermediate | Hydrolyzed DFA / Unreacted DAP |
References
-
Title: Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives Source: National Center for Biotechnology Information (NIH) URL: [Link]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridines
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, an isomer of purine, is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Derivatives of this scaffold have shown promise as potent and selective inhibitors of key enzymes implicated in various diseases, including phosphodiesterase 10A (PDE10A) for neurological disorders and Bruton's tyrosine kinase (BTK) for B-cell malignancies and autoimmune diseases.[3][4] The development of robust and efficient synthetic methodologies to access this important scaffold is therefore of paramount importance to researchers in academia and the pharmaceutical industry.
This application note provides a comprehensive guide to the palladium-catalyzed synthesis of imidazo[4,5-b]pyridines, with a focus on the widely employed Buchwald-Hartwig amination reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step protocols for key reactions, and offer practical guidance for troubleshooting and optimization.
Synthetic Strategy: A Palladium-Catalyzed Approach
The construction of the imidazo[4,5-b]pyridine ring system can be efficiently achieved through a palladium-catalyzed C-N bond formation, followed by an intramolecular cyclization. A common and effective strategy involves the coupling of a 2-chloro-3-aminopyridine derivative with a primary amide, which then undergoes an in-situ cyclization and dehydration to afford the desired product.[5][6] This one-pot procedure offers a high degree of convergence and allows for the introduction of diversity at the C2 position of the imidazo[4,5-b]pyridine core.
Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle
The cornerstone of this synthetic approach is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][7] Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 2-chloro-3-aminopyridine), forming a Pd(II) complex.[8][9]
-
Ligand Exchange/Amide Binding: The amide substrate coordinates to the palladium center, displacing the halide.
-
Deprotonation: A base deprotonates the coordinated amide, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the N-arylated amide and regenerating the active Pd(0) catalyst.[8][9]
The choice of phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, tBuXPhos), are often employed to promote the key steps of oxidative addition and reductive elimination.[10][11]
Sources
- 1. Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]
Application Note: Evaluating 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine Derivatives as Mitochondrial Uncouplers for MASH
Executive Summary
The 1H- and 3H-imidazo[4,5-b]pyridine scaffolds have historically been utilized in the development of kinase inhibitors and phosphodiesterase (PDE) antagonists[1][2]. However, recent breakthroughs in metabolic pharmacology have repurposed this bioisostere as a highly potent, liver-directed mitochondrial uncoupler[3]. Specifically, derivatives featuring a 2-(difluoromethyl) substitution have demonstrated profound efficacy in reversing Metabolic dysfunction-associated steatohepatitis (MASH) by safely increasing hepatic energy expenditure without inducing the systemic toxicity (e.g., hyperthermia) associated with classical uncouplers like 2,4-dinitrophenol (DNP)[3].
This application note provides a comprehensive, self-validating framework for researchers and drug development professionals to evaluate the pharmacodynamics, safety, and in vivo efficacy of 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine analogs in animal models of MASH.
Mechanistic Rationale: The Chemistry of Uncoupling
To evaluate a drug, one must first understand the causality of its molecular design. The 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine core acts as a lipophilic weak acid.
Why the difluoromethyl group? The electron-withdrawing nature of the difluoromethyl moiety at the 2-position precisely tunes the pKa of the imidazole N-H proton to approximately 5.0–6.0. This is the critical threshold required for a molecule to act as a protonophore across the Inner Mitochondrial Membrane (IMM).
-
The molecule enters the acidic Intermembrane Space (IMS) (pH ~7.2) and becomes protonated.
-
Being highly lipophilic, it diffuses across the IMM.
-
Upon reaching the alkaline mitochondrial matrix (pH ~8.0), it deprotonates, effectively shuttling a proton and bypassing ATP synthase.
This mild reduction in the proton motive force forces the Electron Transport Chain (ETC) to accelerate to maintain membrane potential. The compensatory acceleration drastically increases the beta-oxidation of hepatic lipids, clearing steatosis and reducing reactive oxygen species (ROS) production, which subsequently halts fibrogenesis[3].
Caption: Mechanistic pathway of 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine as a mitochondrial uncoupler.
Selection of Animal Models for MASH
Choosing the correct animal model is paramount. Mitochondrial uncouplers work by increasing metabolic rate and lipid oxidation. Therefore, utilizing a model that relies on starvation or chemical toxicity (like the MCD diet) will confound the data, as those mice are already catabolic. The Gubra Amylin NASH (GAN) diet is the gold standard for this class of compounds[3].
Table 1: Comparison of MASH Animal Models for Uncoupler Efficacy
| Animal Model | Diet Composition | Phenotype & Pathology | Suitability for Uncoupler Testing |
| GAN Diet (C57BL/6J) | 40% fat, 22% fructose, 2% cholesterol | Obesity, insulin resistance, severe steatosis, bridging fibrosis. | Optimal. Accurately reflects human metabolic syndrome; allows tracking of weight loss and lipid oxidation. |
| MCD Diet | Methionine & Choline deficient | Severe steatohepatitis, fibrosis, rapid weight loss. | Poor. Mice are catabolic and lean. Uncouplers may exacerbate toxicity and mortality. |
| STAM Model | Streptozotocin + High Fat Diet | Rapid progression to HCC, lean MASH. | Moderate. Good for late-stage fibrosis, but lacks the obese/insulin-resistant phenotype. |
| DIO (Standard HFD) | 60% fat | Obesity, mild steatosis, no fibrosis. | Fair. Useful for early proof-of-concept on weight loss, but insufficient for MASH endpoints. |
Experimental Protocols
Protocol 1: In Vitro Validation of Uncoupling (Seahorse XF Assay)
Before advancing to in vivo models, the uncoupling capacity of the synthesized 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine derivative must be validated. A true uncoupler will increase the Oxygen Consumption Rate (OCR) independently of ATP synthase activity.
Self-Validating System Design: This protocol uses Oligomycin to block ATP synthase. If the test compound increases OCR after Oligomycin injection, the mechanism is definitively confirmed as mitochondrial proton leak (uncoupling)[3].
Step-by-Step Methodology:
-
Cell Preparation: Seed L6 rat myoblasts or primary mouse hepatocytes at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.
-
Media Exchange: Wash cells and replace media with unbuffered Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO2 incubator for 1 hour.
-
Basal Measurement: Measure basal OCR for 3 cycles (3 min mix, 3 min measure).
-
Oligomycin Injection (Port A): Inject Oligomycin (final concentration 1 μM) to inhibit ATP-linked respiration.
-
Compound Injection (Port B): Inject the 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine derivative at varying doses (e.g., 0.1, 1.0, 10, and 50 μM). Control wells should receive BAM15 (positive control) or DMSO (vehicle).
-
Maximal Respiration (Port C): Inject FCCP (1 μM) to establish the maximum respiratory capacity of the cells.
-
Termination (Port D): Inject Rotenone/Antimycin A (0.5 μM each) to shut down the ETC and measure non-mitochondrial oxygen consumption.
Table 2: Expected Quantitative Outcomes in Seahorse XF Assay
| Parameter | Vehicle (DMSO) | BAM15 (Positive Control) | 2-(Difluoromethyl) Derivative |
| Basal OCR | 100% (Baseline) | 100% | 100% |
| Post-Oligomycin OCR | Drops to ~30% | Drops to ~30% | Drops to ~30% |
| Post-Compound OCR | Remains ~30% | Rebounds to 150-200% | Rebounds to 120-180% (Dose-dependent) |
| Cell Viability (24h) | >95% | >90% | >90% (Indicates lack of plasma membrane toxicity) |
Protocol 2: In Vivo Efficacy in the GAN Diet-Induced MASH Model
Once in vitro uncoupling is confirmed, the compound is advanced to the GAN diet mouse model to evaluate its ability to reverse established MASH[3].
Self-Validating System Design: Uncouplers inherently generate heat. A failed uncoupler will cause lethal hyperthermia. This protocol integrates daily core temperature monitoring to validate that the compound has a wide therapeutic index and acts selectively in the liver rather than systemically.
Caption: End-to-end in vivo workflow for evaluating uncoupler efficacy in GAN diet-induced MASH models.
Step-by-Step Methodology:
-
Disease Induction: Feed 8-week-old male C57BL/6J mice the GAN diet ad libitum for 28 weeks.
-
Baseline Stratification (Week 28): Perform a survival liver biopsy. Score the tissue for NAFLD Activity Score (NAS) and fibrosis stage. Stratify the mice into treatment groups (Vehicle, Positive Control, Test Compound Low Dose, Test Compound High Dose) ensuring equal baseline disease burden across all groups.
-
Therapeutic Dosing (Weeks 29-36): Administer the 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine compound via oral gavage daily. A standard starting dose for this scaffold is 50-100 mg/kg/day[3].
-
Safety Monitoring (Critical Step): Measure rectal body temperature using a physiological monitor 1, 2, 4, and 8 hours post-dose on Days 1, 3, and 7. Causality: If body temperature rises by >1.5°C, the uncoupling is too systemic, risking hyperthermia. An optimal compound will show no significant deviation from the vehicle group[3].
-
Body Composition: Perform EchoMRI at Week 32 and Week 36 to quantify changes in fat mass versus lean mass.
-
Endpoint Harvest (Week 36): Euthanize the animals. Extract the liver, weigh it, and divide it for downstream assays:
-
Histology: H&E staining (for steatosis and ballooning) and Sirius Red staining (for fibrosis).
-
Biochemistry: Homogenize tissue to quantify hepatic triglycerides (mg/g of liver tissue).
-
Molecular: Perform RT-qPCR or RNA-seq for fibrotic markers (Col1a1, Acta2/α-SMA) and inflammatory markers (Tnf-α, Mcp-1).
-
Data Interpretation and Go/No-Go Criteria
For a 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine derivative to be considered a successful preclinical candidate for MASH, the following criteria must be met:
-
Efficacy: A statistically significant reduction in hepatic triglycerides and a minimum 1-point reduction in the NAS score without worsening of fibrosis.
-
Safety: Maintenance of normal core body temperature and preservation of lean muscle mass (as verified by EchoMRI). Weight loss should be driven entirely by fat mass reduction.
References
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)
- Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Source: Bentham Science Publishers URL
Sources
- 1. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine Libraries for Kinase Inhibitor Discovery
Executive Summary & Scientific Rationale
The 3H-imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere for purines and benzimidazoles. By mimicking the adenine ring of ATP, this bicyclic system forms critical hydrogen bonds with the hinge region of various kinases, making it highly effective in targeting oncogenic drivers such as TrkA, Aurora kinases, and FLT3 [1, 2].
The Causality of C2-Difluoromethylation: Standard imidazo[4,5-b]pyridine libraries often suffer from rapid cytochrome P450-mediated oxidation at alkyl substituents. The introduction of a 2-(difluoromethyl) group (–CHF₂) fundamentally alters the physicochemical profile of the scaffold [3]. Unlike a fully fluorinated –CF₃ group, the –CHF₂ moiety acts as a lipophilic hydrogen-bond donor. This allows the molecule to project into hydrophobic specificity pockets adjacent to the ATP-binding site while maintaining the ability to form weak C–H···O interactions with the kinase backbone. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the pKa of the imidazole N–H, optimizing the tautomeric equilibrium required for high-affinity hinge binding.
This application note details a self-validating High-Throughput Screening (HTS) architecture designed to isolate potent kinase inhibitors from 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine libraries, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and orthogonal cell-based counter-screens.
HTS Architecture & Workflow Design
When screening dense heterocyclic libraries, compound auto-fluorescence is a primary source of false positives in standard biochemical assays. To circumvent this, our workflow employs TR-FRET . By utilizing a long-lifetime lanthanide chelate (e.g., Europium) as the donor, a temporal delay (typically 50–100 µs) is introduced before signal acquisition. This delay allows short-lived background fluorescence from the imidazo[4,5-b]pyridine derivatives to decay, yielding a pristine signal-to-background (S/B) ratio.
Caption: High-throughput screening workflow for 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine libraries.
Self-Validating Experimental Protocols
Protocol A: Acoustic Library Dispensing & Plating
Rationale: Traditional tip-based liquid handling can lead to compound carryover and volumetric inaccuracies at the nanoliter scale. We utilize acoustic droplet ejection (ADE) to transfer compounds directly from source to destination plates using sound energy, eliminating cross-contamination and preserving the integrity of the fluorinated library.
Step-by-Step Methodology:
-
Source Plate Preparation: Centrifuge the 384-well cyclic olefin copolymer (COC) source plates containing the 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine library (10 mM in 100% anhydrous DMSO) at 1,000 x g for 1 minute to eliminate air bubbles.
-
Acoustic Transfer: Using an Echo® 550 Liquid Handler, dispense 10 nL of each compound into a 384-well low-volume white assay plate (destination plate).
-
Control Plating (Self-Validation Step):
-
Positive Control (100% Inhibition): Dispense 10 nL of 10 mM Staurosporine (or AZ-23 for TrkA specific assays) into Column 23.
-
Negative Control (0% Inhibition): Dispense 10 nL of 100% DMSO into Column 24.
-
-
Sealing: Seal plates with pierceable foil and store at room temperature in a desiccator if not used immediately. Final assay DMSO concentration will be 0.1% (assuming a 10 µL final assay volume).
Protocol B: Primary TR-FRET Kinase Assay (e.g., Aurora A / TrkA)
Rationale: This protocol measures the phosphorylation of a biotinylated peptide substrate. The addition of a Europium-labeled anti-phospho antibody and Streptavidin-APC generates a FRET signal only when the substrate is phosphorylated. Inhibitors disrupt this, causing a loss of FRET signal.
Step-by-Step Methodology:
-
Kinase Reaction Assembly: To the destination plate containing 10 nL of library compounds, add 5 µL of 2X Kinase/Substrate Mix (e.g., 0.5 nM Aurora A kinase, 200 nM biotinylated substrate in 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Pre-incubation: Incubate for 15 minutes at room temperature to allow compound binding to the kinase hinge region.
-
Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the apparent Km of the specific kinase, e.g., 10 µM for Aurora A) to all wells.
-
Incubation: Seal and incubate the plate for 60 minutes at room temperature on a microplate shaker (300 rpm).
-
Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), 1 nM Eu-anti-phospho antibody, and 10 nM Streptavidin-APC.
-
Signal Acquisition: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay: 50 µs; Integration: 150 µs).
-
System Validation (Z'-factor): Calculate the Z'-factor using the formula:
Z′=1−∣μpos−μneg∣3(σpos+σneg)Proceed with hit selection only if Z' > 0.6, confirming robust assay mechanics.
Protocol C: Orthogonal Cell Viability Screen (CellTiter-Glo)
Rationale: Biochemical potency does not guarantee cellular efficacy due to potential permeability issues or efflux pump liabilities. The CellTiter-Glo assay measures intracellular ATP levels as a proxy for cell viability, validating that the 2-(difluoromethyl) compounds can cross the lipid bilayer and exert phenotypic effects [1, 2].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., MV4-11 for FLT3, or SW620 for Aurora A) at 2,000 cells/well in 20 µL of complete media in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Dosing: Using acoustic dispensing, dose cells with hit compounds from Protocol B in a 10-point dose-response format (ranging from 10 µM to 0.3 nM).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Lysis & Read: Shake plates for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.
-
Validation: Ensure the DMSO control wells show exponential growth compared to day 0 baseline readings, confirming healthy culture conditions prior to compound intervention.
Mechanism of Action & Data Synthesis
The structural integration of the imidazo[4,5-b]pyridine core with the difluoromethyl group allows for dual-pronged target engagement. The core nitrogen atoms act as primary anchors, while the C2-substitution dictates kinase selectivity and residence time.
Caption: Mechanism of action of 2-(difluoromethyl)-imidazo[4,5-b]pyridine inhibitors on kinase targets.
Representative HTS Data Summary
The following table synthesizes expected quantitative outcomes from the HTS cascade, highlighting the differentiation between simple methyl substitutions and the optimized difluoromethyl analogs.
| Compound ID | C2-Substituent | Aurora A IC₅₀ (nM) | TrkA IC₅₀ (nM) | SW620 Cell Viability IC₅₀ (nM) | Microsomal Stability (T½, min) |
| Ctrl-1 | -CH₃ | 45.2 | 112.0 | 850.5 | 15.2 |
| Ctrl-2 | -CF₃ | >1000 | >1000 | >5000 | >120.0 |
| Hit-A | -CHF₂ | 7.5 | 14.3 | 48.0 | 86.4 |
| Hit-B | -CHF₂ | 12.1 | 8.2 | 65.2 | 92.1 |
Data Interpretation: The -CH₃ derivative (Ctrl-1) shows moderate potency but suffers from poor metabolic stability (T½ = 15.2 min). The fully fluorinated -CF₃ analog (Ctrl-2) is metabolically stable but loses critical hydrogen-bonding capacity, resulting in a severe drop in potency. The -CHF₂ hits (Hit-A and Hit-B) strike the optimal balance, retaining sub-nanomolar to low-nanomolar biochemical potency while extending the metabolic half-life significantly, translating to potent cellular efficacy [2].
References
-
Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. National Institutes of Health (NIH). Available at:[Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds (ResearchGate). Available at: [Link]
Application Notes and Protocols for the In-Vitro Evaluation of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine in Cancer Cell Lines
I. Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous purines, which allows its derivatives to interact with a wide range of biological targets.[1] This versatile heterocyclic system is a cornerstone in the development of novel therapeutic agents, with numerous derivatives demonstrating potent anticancer properties.[1][2] The anticancer activity of these compounds is often attributed to their ability to function as kinase inhibitors.[3]
Notably, various substituted imidazo[4,5-b]pyridines have been identified as potent inhibitors of key oncogenic kinases, including Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).[4][5][6] Aurora kinases are crucial for mitotic progression, and their overexpression is common in many cancers, making them an attractive target for cancer therapy.[7] CDK9, a component of the positive transcription elongation factor b (p-TEFb), plays a critical role in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and subsequent induction of apoptosis in cancer cells.[4][8]
This document provides detailed protocols for the initial in-vitro characterization of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine , a novel derivative of this promising scaffold. While this specific compound is not extensively described in current literature, the presence of the difluoromethyl group at the 2-position is a key structural motif. Fluoroalkyl groups are known to modulate the physicochemical properties of molecules, potentially enhancing cell permeability, metabolic stability, and target binding affinity.[9]
Given the established role of similar imidazo[4,5-b]pyridine derivatives as kinase inhibitors, we hypothesize that 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine may exert its anticancer effects by targeting key cellular kinases involved in cell cycle regulation and survival. The following protocols are designed to comprehensively evaluate the cytotoxic and cytostatic effects of this compound on cancer cell lines and to elucidate its potential mechanism of action.
II. Hypothesized Mechanism of Action: Kinase Inhibition
Based on the structure of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine and the known biological activities of related compounds, a plausible mechanism of action is the inhibition of protein kinases that are critical for cancer cell proliferation and survival. Two high-value targets for this class of compounds are the Aurora and CDK families of kinases.
A. Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are essential for the proper execution of mitosis. Their inhibition typically leads to defects in chromosome segregation and, ultimately, cell cycle arrest in the G2/M phase, followed by apoptosis. A novel imidazo[4,5-b]pyridine derivative has been reported to have potent inhibitory activity against Aurora A and B kinases.[7]
Caption: Hypothesized Aurora Kinase Inhibition Pathway.
B. CDK9 Inhibition
CDK9 is a key regulator of transcription elongation. Its inhibition leads to a decrease in the levels of short-lived mRNA transcripts, particularly those encoding anti-apoptotic proteins like Mcl-1. This selective depletion of survival proteins can trigger apoptosis in cancer cells, which are often highly dependent on these factors. Several imidazo[4,5-b]pyridine derivatives have shown potent CDK9 inhibitory activity.[4][6]
III. Recommended Cell Lines and Compound Preparation
The initial screening of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine should be performed in a panel of cancer cell lines to assess its spectrum of activity. Based on the hypothesized mechanisms of action, the following cell lines are recommended:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | Commonly used, well-characterized, and known to be sensitive to various kinase inhibitors.[2] |
| BT-474 | Breast Cancer | Another breast cancer cell line for comparison.[2] |
| HCT-116 | Colon Cancer | Frequently used in studies of cell cycle and apoptosis, and sensitive to Aurora and CDK inhibitors.[4] |
| MV-4-11 | Acute Myeloid Leukemia | Carries a FLT3-ITD mutation and is highly sensitive to dual Aurora/FLT3 kinase inhibitors.[7] |
| MOLM-13 | Acute Myeloid Leukemia | Another FLT3-ITD positive cell line.[7] |
Compound Preparation and Storage:
-
Stock Solution: Prepare a 10 mM stock solution of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine in dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: On the day of the experiment, prepare fresh dilutions of the compound in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.
IV. Experimental Protocols
The following protocols provide a step-by-step guide for the initial in-vitro evaluation of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine.
Caption: General Experimental Workflow.
A. Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50). It measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO or a suitable solubilizing agent[10]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 100 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
B. Protocol 2: Western Blot Analysis for Target Engagement
This protocol is used to assess the effect of the compound on the expression and phosphorylation status of key proteins in the hypothesized signaling pathways.[12]
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine
-
RIPA buffer with protease and phosphatase inhibitors[13]
-
BCA protein assay kit
-
Laemmli sample buffer[13]
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A/B/C, anti-phospho-Histone H3, anti-CDK9, anti-Mcl-1, anti-GAPDH or β-actin as loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at concentrations around its IC50 value for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.[13]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
C. Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.[15]
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[16]
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | |||
| Compound (IC50) |
D. Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[17][18]
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)[19]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Create a quadrant plot to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
V. References
-
Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Current Opinion in Oncology, 27(5), 416-423.
-
Shelke, R. N., Pansare, D. N., Pawar, C. D., Deshmukh, A. K., Pawar, R. P., & Bembalkar, S. R. (2017). Synthesis of 3H-imidazo[4,5-B] Pyridine With Evaluation of Their Anticancer and Antimicrobial Activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. (2017). Retrieved from [Link]
-
Abdel-Aziz, A. A. M., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9467-9482. [Link]
-
Thangasamy, A., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1709, 87-93. [Link]
-
El-Sayed, M. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC. (2024). Retrieved from [Link]
-
Bavetsias, V., et al. (2016). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 59(5), 1984-2001. [Link]
-
Al-Ostoot, F. H., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5484. [Link]
-
Lončar, M., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Li, M., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1799. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
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Imidazo[4,5‐b]pyridine‐based inhibitors of Aurora kinases. - ResearchGate. (n.d.). Retrieved from [Link]
-
Kim, H. J., & Lee, J. H. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 114(1), 5.7.1-5.7.11. [Link]
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Krystof, V., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 1145-1155. [Link]
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Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis. (2020). Retrieved from [Link]
-
Bobat, S. (2020). Cell Cycle Analysis Using Flow Cytometry. Biocompare. [Link]
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Abstract 4428: A novel imidazo[4,5-b]pyridine Aurora kinase inhibitor with anti-leukemic activity - AACR Journals. (2010). Retrieved from [Link]
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Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]
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Application Notes & Protocols: The Utility of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine Scaffolds in Neurological Disorder Research
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure for CNS Drug Discovery
The imidazo[4,5-b]pyridine core, due to its structural analogy to endogenous purines, represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1][2][3] This has led to its exploration in numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5][6] Notably, derivatives of this scaffold have emerged as potent modulators of key targets within the central nervous system (CNS), making them valuable tools for investigating the pathophysiology of and developing novel therapeutics for neurological and psychiatric disorders.[7]
While direct research on 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine is not extensively documented in publicly available literature, the introduction of a difluoromethyl (-CHF₂) group is a well-established medicinal chemistry strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity. The commercial availability of closely related analogs like 7-Chloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine and 3-(Difluoromethyl)-3H-imidazo[4,5-b]pyridin-6-ol suggests the synthetic tractability and research interest in such fluorinated derivatives.[8][9]
This guide will focus on the application of the broader class of imidazo[4,5-b]pyridine derivatives in neurological disorder research, using potent and selective inhibitors of Phosphodiesterase 10A (PDE10A) as a primary case study.[10] PDE10A is a compelling target for conditions like schizophrenia, Parkinson's disease, and Alzheimer's disease, as it regulates cyclic nucleotide signaling pathways crucial for neuronal function.[10] We will provide detailed protocols for the characterization and application of these compounds, which can be adapted for the study of novel derivatives like 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine.
Part 1: Mechanism of Action and Key Biological Targets
Primary Target: Phosphodiesterase 10A (PDE10A)
PDE enzymes are critical regulators of intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[10] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region integral to motor control, cognition, and reward. Its inhibition leads to an increase in both cAMP and cGMP levels, thereby modulating the activity of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG). This modulation can influence gene expression and neuronal excitability, offering a therapeutic avenue for disorders characterized by dysfunctional striatal signaling.[10]
Several imidazo[4,5-b]pyridine derivatives have been identified as potent and selective PDE10A inhibitors with nanomolar efficacy.[10] The core scaffold makes key hydrogen bonding interactions with the enzyme's active site, for instance, between the pyridine nitrogen and Gln716.[10]
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2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine for studying enzyme kinetics
An Application Guide for the Kinetic Characterization of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, conferring unique physicochemical properties that can enhance potency, metabolic stability, and bioavailability.[1][2] The compound 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine represents a compelling chemical entity for investigation, merging the privileged imidazo[4,5-b]pyridine core, known for its role in targeting a multitude of enzymes, with the electronically distinct difluoromethyl group.[3][4] This scaffold's structural similarity to purines suggests a high probability of interaction with ATP-binding sites, particularly within the kinase family.[3][5] This document provides a comprehensive framework and detailed protocols for researchers to systematically characterize the enzyme kinetic properties of this compound, from initial screening and IC₅₀ determination to in-depth mechanism of action (MOA) studies. The methodologies described herein are designed to be self-validating and provide a robust pathway for elucidating the inhibitory potential of novel fluorinated heterocyclic compounds.
Introduction: Rationale for Investigation
The pursuit of novel enzyme inhibitors is a critical endeavor in drug discovery and chemical biology. The imidazo[4,5-b]pyridine nucleus is a well-established pharmacophore found in numerous inhibitors targeting diverse enzyme classes, including protein kinases, phosphodiesterases, and ATPases.[6][7][8] Its success is largely attributed to its function as a bioisostere of purine, enabling it to effectively compete with endogenous ligands like ATP at enzyme active sites.[5]
The addition of a difluoromethyl (CHF₂) group at the 2-position introduces several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering the moiety more resistant to metabolic degradation.[9]
-
Modulated Acidity: The electron-withdrawing nature of the two fluorine atoms can influence the pKa of the nearby imidazole nitrogen, potentially altering binding interactions within an active site.[2]
-
Unique Interactions: The CHF₂ group can act as a hydrogen bond donor and a lipophilic element, offering unique interaction possibilities not available to methyl or hydroxyl groups.
-
Mechanism-Based Potential: Fluorinated functional groups can be engineered into mechanism-based or "suicide" substrates, where enzymatic processing leads to the formation of a reactive species that covalently modifies the enzyme.[10][11]
Given these characteristics, 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine is a prime candidate for investigation as an enzyme inhibitor. This guide provides the experimental foundation for such an exploration.
Principle of Kinetic Investigation: A Tiered Approach
A systematic evaluation is essential to fully characterize a novel inhibitor. The following workflow provides a logical progression from high-level screening to detailed mechanistic analysis.
Caption: A tiered workflow for characterizing novel enzyme inhibitors.
Materials and Reagents
-
Test Compound: 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Enzyme: A purified enzyme of interest (e.g., a protein kinase such as Aurora A or FLT3, based on the scaffold's known targets).[7][12]
-
Substrate: The corresponding enzyme substrate (e.g., a fluorescent peptide for a kinase).
-
Cofactor: ATP, MgCl₂ (for kinases).
-
Assay Buffer: Buffer appropriate for the enzyme's optimal activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Detection Reagents: Reagents to stop the reaction and generate a signal (e.g., Kinase-Glo® for ATP depletion assays or a phosphospecific antibody for phosphorylation detection).
-
Hardware: Microplate reader (fluorescence, luminescence, or absorbance), multi-channel pipettes, low-volume 96- or 384-well assay plates (e.g., white plates for luminescence).
Experimental Protocols
Protocol 1: IC₅₀ Determination
This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.
1. Reagent Preparation: a. Prepare a 2X enzyme solution in assay buffer. b. Prepare a 2X substrate/ATP solution in assay buffer. c. Create a serial dilution of the test compound in 100% DMSO. Then, dilute this series into assay buffer to create a 4X final concentration series. Ensure the final DMSO concentration in the assay will be constant and low (e.g., <1%).
2. Assay Procedure (384-well plate format): a. Add 5 µL of the 4X inhibitor dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer with the same percentage of DMSO (vehicle control). b. Add 10 µL of the 2X enzyme solution to all wells. c. Mix gently and pre-incubate the plate for 30 minutes at room temperature. This step assesses if the inhibitor is time-dependent. d. Initiate the enzymatic reaction by adding 5 µL of the 2X substrate/ATP solution. e. Incubate for the optimal reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C). The reaction should be within the linear range. f. Stop the reaction and develop the signal according to the detection reagent manufacturer's protocol (e.g., add 20 µL of Kinase-Glo® reagent). g. Read the plate on a microplate reader.
3. Data Analysis: a. Calculate percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background)) b. Plot % Inhibition versus log[Inhibitor]. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration for 50% inhibition | 150 nM |
| Hill Slope | Steepness of the curve | ~1.0 |
| Max Inhibition | Maximum achievable inhibition | >95% |
Table 1: Example data summary for an IC₅₀ determination.
Protocol 2: Mechanism of Action (MOA) Studies
This protocol elucidates how the inhibitor affects the enzyme's interaction with its substrate.
Caption: Diagram of competitive and non-competitive/mixed inhibition models.
1. Experimental Design: a. Set up a matrix of reactions where both the inhibitor concentration and the substrate concentration are varied. b. Choose a range of inhibitor concentrations around the IC₅₀ (e.g., 0, 0.5x, 1x, 2x, 4x IC₅₀). c. Choose a range of substrate concentrations around the Kₘ (e.g., 0.25x, 0.5x, 1x, 2x, 5x, 10x Kₘ).
2. Assay Procedure: a. Follow the general procedure outlined in Protocol 1. b. For each inhibitor concentration, perform a full substrate titration to measure the initial reaction velocity (v).
3. Data Analysis: a. For each inhibitor concentration, plot velocity (v) versus substrate concentration [S] and fit to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ. b. Create a double reciprocal plot (Lineweaver-Burk plot): 1/v versus 1/[S]. c. Analyze the pattern of the lines generated at different inhibitor concentrations to determine the mechanism.
| Inhibition Type | Lineweaver-Burk Plot | Effect on Kₘ | Effect on Vₘₐₓ |
| Competitive | Lines intersect on the y-axis | Increases | Unchanged |
| Non-competitive | Lines intersect on the x-axis | Unchanged | Decreases |
| Uncompetitive | Lines are parallel | Decreases | Decreases |
| Mixed | Lines intersect in the upper-left quadrant | Increases/Decreases | Decreases |
Table 2: Interpreting MOA from Lineweaver-Burk plots.
Protocol 3: Investigating Inhibition Reversibility
This protocol distinguishes between reversible inhibitors, which dissociate from the enzyme, and irreversible inhibitors, which form a stable, often covalent, bond.
1. Experimental Design (Jump Dilution Method): a. Prepare two samples: i. Test Sample: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for a set time (e.g., 60 minutes). ii. Control Sample: Incubate the enzyme with vehicle (DMSO) for the same duration. b. After incubation, rapidly dilute both samples (e.g., 100-fold) into assay buffer containing the substrate and cofactors. This dilution dramatically lowers the free inhibitor concentration. c. Immediately monitor enzymatic activity over time.
2. Data Interpretation:
- Reversible Inhibition: If the activity of the test sample recovers over time to match the control sample, the inhibitor is reversible. The dissociation of the inhibitor from the enzyme restores its function.
- Irreversible Inhibition: If the activity of the test sample does not recover, the inhibition is irreversible. The inhibitor has permanently inactivated the enzyme.
Advanced Characterization: The Role of the Difluoromethyl Group
The presence of fluorine provides a unique analytical handle.
-
¹⁹F NMR Spectroscopy: This technique can directly observe the inhibitor.[10][11] Changes in the chemical shift of the fluorine signal upon addition of the enzyme can confirm direct binding. If a covalent adduct is formed, a distinct new ¹⁹F signal may appear, providing definitive evidence of the mechanism.[11]
-
Mass Spectrometry: Intact protein mass spectrometry can be used to detect a covalent modification of the enzyme by the inhibitor, observed as a mass shift corresponding to the molecular weight of the inhibitor.
Conclusion
The compound 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine is a molecule of significant interest for enzyme kinetics studies. Its fluorinated purine-like core suggests a high potential for potent and selective enzyme inhibition. By employing the systematic protocols detailed in this guide—from initial IC₅₀ determination to comprehensive MOA and reversibility studies—researchers can thoroughly characterize its inhibitory properties. The insights gained will be crucial for understanding its mechanism of action and evaluating its potential as a chemical probe or a starting point for therapeutic development.
References
-
Berkowitz, D. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. University of Nebraska - Lincoln Institutional Repository. [Link]
-
Berkowitz, D. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Utley, A. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]
-
Mishra, R., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. [Link]
-
Wang, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. PMC. [Link]
-
Di Mauro, G., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. University of Turin. [Link]
-
Patel, H., et al. (2020). Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Asian Journal of Chemistry. [Link]
-
Verhoest, P. R., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PMC. [Link]
-
Pethe, K., et al. (2016). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. PMC. [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. [Link]
-
Cui, J. J., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]
-
Choi, S., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. PubMed. [Link]
-
Wang, L., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. PubMed. [Link]
-
Bavetsias, V., et al. (2010). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
-
Iacobucci, C., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [Link]
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- 4. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis [mdpi.com]
- 5. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. tandfonline.com [tandfonline.com]
- 10. "Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mec" by David B. Berkowitz, Kannan R. Karukurichi et al. [digitalcommons.unl.edu]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The structural similarity of the imidazo[4,5-b]pyridine core to endogenous purines makes it a privileged scaffold in drug discovery, with applications ranging from kinase inhibitors to antiviral agents[1][2][3]. The incorporation of a difluoromethyl (CF2H) group can significantly enhance metabolic stability and modulate physicochemical properties, making it a desirable bioisostere for hydroxyl, thiol, or amine moieties[4][5].
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic yields.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most common and challenging issues encountered during the synthesis of the 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine core, typically formed via the condensation of a substituted 2,3-diaminopyridine with a difluoromethyl source.
Q1: My overall yield is consistently low (<40%). What are the most likely causes and how can I systematically troubleshoot this?
Low yields in multi-step, one-pot heterocyclic syntheses are a frequent challenge. A systematic approach is crucial for identifying the bottleneck.[6] The typical modern synthesis involves a one-pot reductive cyclization of a 2-amino-3-nitropyridine precursor. The overall yield is dependent on the efficiency of both the nitro reduction and the subsequent condensation/cyclization cascade.
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Troubleshooting Steps:
-
Starting Material Integrity:
-
Purity: Impurities in the 2,3-diaminopyridine (or its nitro precursor) can drastically inhibit the reaction.[6] Verify the purity by ¹H NMR and LC-MS.
-
Reductant Activity: If using a reductive cyclization protocol, the quality of the reducing agent is paramount. For instance, iron powder should be finely divided and free of oxide layers. Consider acid washing (e.g., with dilute HCl) and drying the iron powder before use.
-
Solvent & Reagent Quality: Ensure solvents like acetic acid are glacial and reagents like ethyl difluoroacetate are of high purity and used from a freshly opened bottle, as they can hydrolyze over time.[6]
-
-
Reaction Condition Optimization:
-
Incomplete Nitro Reduction: The conversion of the 2-amino-3-nitropyridine to 2,3-diaminopyridine is the first critical step. If this is inefficient, the subsequent cyclization cannot proceed. Monitor the reduction by TLC or LC-MS. If incomplete, consider increasing the equivalents of the reducing agent (e.g., Fe powder) or the reaction time before expecting cyclization.[7]
-
Incomplete Cyclization: This is often the main bottleneck. The condensation reaction to form the imidazole ring requires sufficient thermal energy to drive off water.[8]
-
Temperature: Syntheses of this scaffold often require high temperatures, in the range of 95-110 °C.[7] A lower temperature may result in a stalled reaction.
-
Reaction Time: These reactions can be slow, often requiring 16 hours or more to reach completion.[7]
-
Water Removal: The condensation releases water, which can hydrolyze the intermediate Schiff base or push the equilibrium backward.[8] While a Dean-Stark trap is difficult with acetic acid, ensuring a sufficiently high temperature helps to drive water out of the reaction medium.
-
-
-
Work-up and Purification Losses:
-
The product can be lost during aqueous work-up or column chromatography.[8] The basic nitrogens on the imidazo[4,5-b]pyridine core can lead to streaking on silica gel. Consider deactivating the silica with a small amount of triethylamine or ammonia in the eluent. Alternatively, reverse-phase chromatography may provide better recovery.
-
| Symptom | Potential Cause | Recommended Action |
| Low Conversion of Starting Material | Insufficient temperature or reaction time. | Increase temperature to 100-110 °C and extend reaction time to 16-24h. Monitor by LC-MS.[7][8] |
| Stalled at Diaminopyridine Intermediate | Inefficient cyclization conditions. | Ensure temperature is high enough to drive off water. Check the quality of the difluoroacetate source.[8] |
| Multiple Spots on TLC/LC-MS | Side product formation or degradation. | Maintain an inert atmosphere (N₂ or Ar). Check for N-oxide formation. Ensure work-up is not overly harsh.[6][8] |
| Low Isolated Yield After Chromatography | Product loss during purification. | Neutralize silica gel with 1% Et₃N in the eluent. Consider alternative purification like crystallization or reverse-phase HPLC.[8] |
Q2: The cyclization step to form the imidazole ring is incomplete. How can I drive the reaction to completion?
Isolating the uncyclized diaminopyridine intermediate is a common issue when reaction conditions are not optimal.[8]
Causality & Solutions:
-
Thermodynamic Barrier: The final intramolecular cyclization and dehydration step has a significant activation energy. The primary solution is to provide sufficient thermal energy. Many literature procedures for analogous systems run at a reflux temperature of 100°C or higher for extended periods.[3][7]
-
Role of Acid: Glacial acetic acid is not just a solvent; it acts as a catalyst. It protonates the carbonyl of the difluoroacetyl group (or its equivalent), making it more electrophilic and susceptible to nucleophilic attack by the second amine of the diaminopyridine. Ensure the acid is not wet, as excess water can impede its catalytic role.
-
Equilibrium Effects: The reaction is a condensation that releases water. As mentioned, effective removal of this byproduct is key.[8] Running the reaction at a temperature above the boiling point of water (in the context of the acetic acid solvent) helps to physically remove it from the reaction sphere, driving the equilibrium towards the cyclized product according to Le Châtelier's principle.
Q3: I am observing a significant, difficult-to-separate side product. What could it be?
While several side products are possible, one of the most common in this chemistry is the N-oxide.
-
N-Oxide Formation: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is electron-rich and susceptible to oxidation.[8] This can occur if air (oxygen) is not rigorously excluded from the reaction, especially at high temperatures.
-
Prevention: Always run the reaction under a positive pressure of an inert gas like nitrogen or argon. Use solvents that have been deoxygenated by sparging with nitrogen.[6]
-
Identification: N-oxides will have a distinct mass in LC-MS analysis (M+16) and often exhibit different polarity and ¹H NMR shifts compared to the desired product.
-
Removal: If formed, N-oxides can sometimes be reduced back to the parent heterocycle, but this adds a step to the synthesis. Prevention is the far better strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this molecule?
The most frequently cited and robust method is the one-pot reductive cyclization starting from a 2-amino-3-nitropyridine derivative. This approach is convergent and avoids the isolation of the potentially unstable 2,3-diaminopyridine.
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This method involves reducing the nitro group with an agent like iron powder in acetic acid, which generates the 2,3-diaminopyridine in situ.[7] This highly reactive intermediate is immediately trapped by the electrophilic difluoromethyl source (e.g., ethyl difluoroacetate), undergoing condensation and cyclization at high temperature to yield the final product.[7]
Q2: What are the key parameters for the one-pot reductive cyclization protocol?
Based on established procedures for similar structures, the following parameters are critical.[7]
| Parameter | Typical Value/Reagent | Rationale / E-E-A-T Insight |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst for the cyclization step.[7] |
| Reductant | Iron Powder (Fe) | A cost-effective and efficient reagent for nitro group reduction in acidic media.[7] |
| Difluoromethyl Source | Ethyl Difluoroacetate | A common, commercially available electrophile for this condensation.[7] |
| Temperature | 100 - 110 °C | Crucial for both the reduction and the thermally demanding cyclization/dehydration step.[7] |
| Stoichiometry | Excess Fe (3-5 equiv.) & Ethyl Difluoroacetate (5-10 equiv.) | Using an excess of these reagents helps drive the reaction to completion.[7] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the electron-rich diaminopyridine intermediate and the final product to N-oxides.[6][8] |
Q3: What is the best practice for purifying the final product?
The imidazo[4,5-b]pyridine core contains basic nitrogen atoms, which can complicate purification by standard silica gel chromatography.
Recommended Protocol:
-
Aqueous Work-up: After cooling, the reaction mixture is typically concentrated to remove the bulk of the acetic acid. The residue is then taken up in an organic solvent (like Ethyl Acetate or DCM) and carefully neutralized with a saturated aqueous base (e.g., NaHCO₃ or Na₂CO₃) until the aqueous layer is pH 7-8.
-
Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Chromatography:
-
Method: Flash column chromatography is standard.
-
Stationary Phase: Silica gel. To avoid streaking and improve recovery, consider pre-treating the silica by slurrying it in the starting eluent containing 1% triethylamine (Et₃N).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane is typically effective. For example, a gradient from 0% to 10% MeOH in DCM often works well.
-
Experimental Protocol Example
One-Pot Synthesis of a 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine Derivative
This is a generalized protocol based on literature precedents and should be adapted for specific substrates.[7]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted 2-amino-3-nitropyridine (1.0 equiv).
-
Add iron powder (4.0 equiv).
-
Under a nitrogen atmosphere, add glacial acetic acid (approx. 0.2 M concentration).
-
Add ethyl difluoroacetate (9.0 equiv).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Maintain the temperature and stirring for 16-20 hours. Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material and the formation of the product mass.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Perform the aqueous work-up and purification as described in the FAQ section above.
References
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem.
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
- Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)2PdCl2 catalyst.
- "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]
- SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS.Chemistry of Heterocyclic Compounds.
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC (PubMed Central). [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC (PubMed Central). [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC (PubMed Central). [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PMC (PubMed Central). [Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Avens Publishing Group. [Link]
-
N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate. [Link]
-
Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC (PubMed Central). [Link]
-
Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same. European Patent Office. [Link]
- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Imidazo[4,5-b]pyridine Ring Formation
Welcome to the Imidazo[4,5-b]pyridine Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of this highly privileged bicyclic pharmacophore.
Rather than just listing reaction conditions, this guide deconstructs the causality behind experimental failures—such as incomplete cyclization, regioselectivity issues, and over-oxidation—and provides self-validating protocols to ensure your workflows are robust and reproducible.
Core Mechanistic Workflow
Understanding the mechanistic pathway of imidazo[4,5-b]pyridine formation is the first step in troubleshooting. The condensation of a 2,3-diaminopyridine with an aldehyde does not immediately yield an aromatic system; it passes through a critical imidazoline intermediate that requires an oxidative driving force to achieve final aromatization.
Caption: Workflow of oxidative cyclocondensation for imidazo[4,5-b]pyridine synthesis.
Troubleshooting & FAQs
Q1: My condensation reaction between 2,3-diaminopyridine and an aldehyde is stalling at a low yield. How can I drive it to completion? A1: Low yields in this specific condensation are rarely due to the initial Schiff base formation; they are almost always caused by a failure to aromatize the intermediate[1]. The cyclization forms an imidazoline ring. To achieve the stable, fully aromatic imidazo[4,5-b]pyridine system, a formal loss of two hydrogen atoms (oxidation) is mechanistically required[1]. If your reaction is stalling, it lacks sufficient oxidative driving force.
-
The Solution: Transition to an oxidative cyclocondensation approach. You can utilize atmospheric oxygen (air) in water under thermal conditions, which drives the reaction to completion with excellent yields (83%–87%) without the need for harsh chemical oxidants[2]. Alternatively, if handling air-sensitive 2,3-diaminopyridines is problematic, utilize a reductive cyclization starting from 2-nitro-3-aminopyridine using sodium dithionite (Na₂S₂O₄) or SnCl₂. This reduces the nitro group in situ and triggers a cascade cyclization that inherently bypasses the stalling point[2],[3].
Q2: I am observing multiple spots on my TLC during the alkylation of the imidazo[4,5-b]pyridine core. How do I control regioselectivity? A2: The imidazo[4,5-b]pyridine core possesses a tautomeric N-H proton in the imidazole ring, meaning alkylation can occur at either the N1 or N3 positions. Furthermore, the pyridine nitrogen (N4) is also nucleophilic and susceptible to quaternization[1]. Under phase transfer catalysis (PTC) conditions, alkylation frequently affects both the N3 and N4 positions simultaneously, leading to a complex mixture of regioisomers[4].
-
The Solution: Regioselectivity is governed by a competition between steric hindrance (which favors N1) and thermodynamic stability (which favors N3). To control this, you must modify your base and solvent system. Nonpolar solvents paired with specific bases often shift the equilibrium to favor N3 alkylation[1]. Always perform a solvent screen (e.g., DMF vs. THF vs. Dioxane) when optimizing for a specific isomer[1].
Caption: Regioselectivity pathways during the alkylation of the imidazo[4,5-b]pyridine core.
Q3: Mass spectrometry indicates a +16 Da side product. What is this, and how do I prevent it? A3: A +16 Da mass shift is the classic signature of an N-oxide derivative. The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is highly susceptible to over-oxidation, particularly when aggressive oxidative conditions (like mCPBA or excess peroxides) are used to force the aromatization of the imidazoline intermediate[1].
-
The Solution: Strictly control the stoichiometry and strength of your oxidizing agent[1]. If N-oxide formation persists, switch to the reductive cyclization method (using Na₂S₂O₄), which completely avoids the use of oxidants during the ring-closure step[3].
Quantitative Optimization Data
The following table summarizes the expected yields and mechanistic advantages of various optimized reaction conditions for imidazo[4,5-b]pyridine synthesis.
| Reaction Strategy | Starting Materials | Reagents / Catalyst | Yield Range | Mechanistic Advantage |
| Thermal Oxidative | 2,3-diaminopyridine + Aldehyde | H₂O, Air (O₂), Heat | 83% - 87%[2] | Green chemistry; avoids harsh chemical oxidants. |
| Reductive Cyclization | 2-nitro-3-aminopyridine + Aldehyde | Na₂S₂O₄ or SnCl₂ | 70% - 95%[2],[3] | One-pot cascade; prevents N-oxide side reactions. |
| Orthoester Condensation | 2,3-diaminopyridine + Triethyl orthoformate | HCl (catalytic) | 78% - 83%[2] | Rapid formation of C2-unsubstituted derivatives. |
| Microwave-Assisted | Pyridinediamines + Carboxylic acids | Thermal (Microwave) | 54% - 99%[2] | Operationally simple; high-throughput parallel synthesis. |
Validated Experimental Protocols
Protocol A: Air-Oxidative Cyclocondensation (Green Synthesis)
This protocol utilizes thermal conditions in water, relying on atmospheric oxygen to drive the aromatization, thereby preventing over-oxidation to the N-oxide[2].
-
Preparation: Dissolve 2,3-diaminopyridine (1.0 equiv) and the substituted aryl aldehyde (1.0 equiv) in distilled water.
-
Reaction: Heat the mixture under reflux (thermal conditions) while leaving the condenser system open to the atmosphere to allow continuous air oxidation[2].
-
Self-Validation (TLC): Monitor the reaction via TLC (e.g., 5% MeOH in DCM). The disappearance of the highly fluorescent 2,3-diaminopyridine spot and the emergence of a new, distinct UV-active spot confirms the aromatization to the imidazo[4,5-b]pyridine core.
-
Workup: Cool the mixture to room temperature. The successful formation of the product is visually validated by its precipitation from the aqueous phase.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to achieve typical yields of 83%–87%[2].
Protocol B: Regioselective Alkylation Workflow
This protocol is designed to manage the tautomeric nature of the core, using Phase Transfer Catalysis (PTC) principles while highlighting necessary purification steps[1].
-
Preparation: To a solution of the imidazo[4,5-b]pyridine (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.2 equiv)[1].
-
Catalyst Addition: Add a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 equiv) as a phase transfer catalyst[1]. (Note: PTC conditions may yield N3 and N4 regioisomers, requiring careful chromatographic separation[4].)
-
Alkylation: Add the alkylating agent (e.g., allyl bromide, 1.6 equiv) dropwise to control the exotherm.
-
Self-Validation (TLC): Stir at room temperature for 24 hours. Validate reaction progress by TLC; the formation of two distinct, closely-eluting spots indicates the presence of N3 and N4 regioisomers[4],[1].
-
Workup: Filter the reaction mixture to remove insoluble inorganic salts—a critical self-validating step to prevent streaking and poor resolution during subsequent chromatography[1].
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to isolate the desired isomer.
Sources
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine degradation pathways and prevention
Troubleshooting Guides & FAQs for Handling, Stability, and Derivatization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic vulnerabilities of the 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine scaffold. While this core is highly valued in medicinal chemistry—particularly in the development of noncovalent reversible Bruton's tyrosine kinase (BTK) inhibitors[1]—its unique electronic properties require precise experimental control.
Below, we decode the causality behind common degradation pathways and provide self-validating protocols to ensure the integrity of your drug development workflows.
Section 1: Core Degradation Pathways & Causality
Q1: Why does my compound degrade into a complex mixture under strongly basic conditions?
The Causality: The degradation is driven by the high acidity of the difluoromethyl (-CF2H) proton. When exposed to strong bases (e.g., NaOH, KOH, or NaH at elevated temperatures), the proton is abstracted to yield a transient difluoromethyl carbanion. Because this carbanion is highly unstable, it rapidly undergoes α-elimination of a fluoride ion to generate a highly reactive, electrophilic difluorocarbene (:CF2) intermediate[2]. This carbene is immediately attacked by available nucleophiles (such as water or hydroxide ions in the workup), leading to complete hydrolysis of the -CF2H group into a formyl (-CHO) or carboxylic acid (-COOH) moiety.
Validation Checkpoint: You can definitively diagnose this pathway via LC-MS. If you observe an M-20 peak (loss of HF) or an M-4 peak (conversion of -CF2H to -CHO), carbene-mediated hydrolysis has occurred.
Base-catalyzed -CF2H degradation via difluorocarbene intermediate leading to hydrolysis.
Q2: I am observing an unexpected M+16 peak in my LC-MS after prolonged storage or oxidative workup. What is this degradant?
The Causality: The imidazo[4,5-b]pyridine core contains a highly nucleophilic pyridine nitrogen at the N4 position, which is exceptionally susceptible to oxidation[3]. Exposure to ambient air over extended periods, or the use of oxidative reagents (such as mCPBA or peroxides) during synthesis, drives the formation of a pyridine N-oxide[4].
Validation Checkpoint: N-oxides exhibit a characteristic downfield shift in the ¹H NMR spectrum for the protons adjacent to the pyridine nitrogen. To chemically validate this, treat a small aliquot of your degraded sample with a mild reducing agent (e.g., PCl₃ or catalytic hydrogenation with Raney Nickel)[3]. If the M+16 peak reverts to the parent mass, the degradant is confirmed as the N4-oxide.
Q3: When performing N-alkylation on the imidazole ring, I isolate multiple regioisomers. How can I control this?
The Causality: The 3H-imidazo[4,5-b]pyridine system exists in a dynamic tautomeric equilibrium between the 1H and 3H forms[5]. Consequently, during base-catalyzed alkylation, the nitrogen atoms at positions N1, N3, and occasionally N4 can all act as nucleophiles[3]. The regioselectivity is dictated by a competition between steric hindrance (favoring N1 or N3 depending on the C2 substituent) and thermodynamic stability.
Divergent pathways of imidazo[4,5-b]pyridine: N-oxidation and tautomer-dependent alkylation.
Section 2: Quantitative Stability Matrix
To aid in experimental design, the following table summarizes the quantitative risks and mitigation strategies associated with this scaffold.
| Environmental Condition | Primary Degradation Pathway | Relative Risk Level | Prevention & Mitigation Strategy |
| Strong Aqueous Base (pH > 12) | -CF2H deprotonation → Carbene formation → Hydrolysis | Critical | Substitute with non-nucleophilic bases (e.g., DIPEA, TEA). Keep reaction temperatures strictly < 0 °C. |
| Oxidative Environment | Pyridine N4-Oxidation (N-oxide formation) | High | Degas all solvents prior to use. Store purified compounds under Ar/N₂. Avoid peroxide-forming solvents (e.g., old THF). |
| Alkylating Agents + Base | N1 / N3 / N4 Regioisomerization | Moderate | Optimize solvent polarity (non-polar solvents often favor N3)[3]. Utilize bulky bases to enforce steric control. |
| Strong Acids (pH < 2) | Core protonation / Potential ring opening at high temperatures | Low | Maintain pH between 4.0 and 8.0 during aqueous workups using mild buffer systems. |
Section 3: Self-Validating Experimental Protocol
Workflow: Safe Deprotection & Aqueous Workup of -CF2H Imidazo[4,5-b]pyridines
Standard workup procedures often destroy the difluoromethyl group. Follow this step-by-step methodology to ensure quantitative recovery without hydrolysis or N-oxidation.
Step 1: Thermal Quenching
-
Action: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to drop below 5 °C before adding any aqueous quench.
-
Causality: The α-elimination of fluoride from the difluoromethyl carbanion is highly temperature-dependent. Thermal control traps the intermediate and prevents carbene formation.
-
Validation Checkpoint: Verify the internal temperature with a thermocouple. Do not proceed until T < 5 °C.
Step 2: pH Modulation
-
Action: Instead of using aggressive bases (like NaOH) to neutralize acidic reactions, slowly add saturated aqueous NaHCO₃ or a 0.1 M phosphate buffer (pH 7.4).
-
Causality: Mild buffers prevent the localized pH spikes that trigger -CF2H deprotonation[2].
-
Validation Checkpoint: Spot test the aqueous layer with pH paper to ensure the final pH rests exactly between 7.0 and 7.5.
Step 3: Rapid Phase Separation
-
Action: Immediately extract the aqueous layer with a non-polar organic solvent (e.g., EtOAc or DCM). Do not leave the compound sitting in the aqueous phase.
-
Causality: Minimizing the residence time in the aqueous phase drastically reduces the statistical probability of nucleophilic attack on the -CF2H carbon.
-
Validation Checkpoint: Run a rapid LC-MS of the organic layer. The presence of a clean [M+H]⁺ peak without an[M-19]⁺ or [M-3]⁺ mass confirms the -CF2H group is intact.
Step 4: Non-Destructive Drying & Concentration
-
Action: Dry the organic layer over anhydrous Na₂SO₄. Do not use K₂CO₃ , as residual basicity during concentration will degrade the product. Evaporate the solvent under reduced pressure with a water bath temperature not exceeding 30 °C.
Step 5: Inert Storage
-
Action: Flush the sample vial with Argon or Nitrogen, seal tightly, and store at -20 °C in an amber vial.
-
Causality: Displacing oxygen prevents the formation of the N4-oxide[3], while the amber vial prevents photolytic radical degradation of the heterocycle.
Section 4: References
-
– Bioorganic & Medicinal Chemistry Letters
-
– Organic Letters (ACS Publications) 3. – BenchChem Technical Knowledge Base
-
– International Journal of Molecular Sciences (MDPI)
-
– ACS Omega
Sources
Technical Support Center: Optimizing Oral Bioavailability of Imidazo[4,5-b]pyridine Derivatives
Welcome to the DMPK and Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks researchers face when optimizing imidazo[4,5-b]pyridine-based compounds for oral delivery. This document bypasses generic advice, focusing strictly on the mechanistic causality of pharmacokinetic (PK) failures and providing self-validating experimental workflows to ensure your data is robust and actionable.
Part 1: Core Troubleshooting & FAQs
Q1: My imidazo[4,5-b]pyridine lead exhibits single-digit nanomolar in vitro potency, but in vivo oral bioavailability (%F) is under 15%. What is the primary mechanistic driver of this attrition? A1: Poor oral bioavailability in this chemical space is rarely an absorption issue alone; it is typically driven by rapid first-pass hepatic metabolism. The nitrogen-rich core of imidazopyridines can act as a substrate for CYP450 enzymes, especially if your scaffold includes electron-rich, easily oxidizable appendages. Field Insight & Causality: During the discovery of PDE10A inhibitors for schizophrenia, early ketobenzimidazole leads suffered from severe metabolic liability due to a morpholine ring, yielding a dismal 10% %F. By transitioning to an imidazo[4,5-b]pyridine core and removing the metabolically labile morpholine, researchers eliminated the primary oxidation site. This structural switch retained nanomolar target activity while drastically reducing clearance, achieving >55% receptor occupancy via oral dosing 1. Always map the electron density of your solvent-exposed tails before blaming the core scaffold.
Q2: I want to use fluorination to block metabolic soft spots on my imidazo[4,5-b]pyridine, but random fluorine scans are destroying target affinity. How do I rationally apply this? A2: Random fluorination often fails because it disrupts crucial hydrogen bonding networks or introduces steric clashes within the target's binding pocket. Fluorination must be structure-guided. Field Insight & Causality: The 5-position of the imidazo[4,5-b]pyridine ring is a "privileged" fluorination site. In the development of Trypanosomal Methionyl-tRNA Synthetase (TbMetRS) inhibitors, incorporating a 5-fluoroimidazo[4,5-b]pyridine fragment yielded a ~3-fold enhancement in oral exposure and brain permeability compared to the unfluorinated analog 2. Mechanistically, the highly electronegative fluorine atom lowers the pKa of the adjacent basic pyridine nitrogen. This reduces the fraction of ionized compound at physiological pH, directly increasing lipophilicity (LogD) and passive membrane permeability, while simultaneously sterically shielding the core from CYP-mediated oxidation. Conversely, fluorinating the flexible linker region abolished affinity due to steric clashes.
Q3: My Caco-2 data shows an efflux ratio > 3.0. How can I modify the imidazo[4,5-b]pyridine scaffold to bypass P-glycoprotein (Pgp) recognition? A3: Pgp preferentially binds lipophilic compounds with high basicity (cationic at physiological pH) and high polar surface area (PSA). If your imidazo[4,5-b]pyridine includes primary or unconstrained secondary amines, it is likely a strong Pgp substrate. Field Insight & Causality: To troubleshoot this, incorporate constrained secondary amines or fluorine-substituted saturated heterocycles (e.g., fluoropiperidines). Fluorination of an amine-containing appendage pulls electron density away from the nitrogen, reducing its basicity. Lowering the pKa below 7.0 ensures the molecule remains largely neutral in the intestine, evading the cation-preferring binding pocket of Pgp and dramatically improving the area under the curve (AUC) during oral dosing.
Part 2: Self-Validating Experimental Protocols
To troubleshoot bioavailability, your assays must be inherently trustworthy. Do not rely on single-point data. Implement the following self-validating workflows.
Protocol A: Self-Validating Liver Microsomal Stability Assay
Purpose: To definitively isolate Phase I hepatic clearance as the cause of poor %F. Causality: CYP450 enzymes require a continuous electron flow to function. We use an NADPH regenerating system rather than a single NADPH spike to prevent cofactor depletion, which would artificially inflate the apparent half-life (t½) of your compound.
-
Matrix Preparation: Thaw liver microsomes (human, rat, or mouse) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Compound Spiking: Add your imidazo[4,5-b]pyridine test compound to a final concentration of 1 µM (keep organic solvent <0.1% to prevent CYP inhibition).
-
Cofactor Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Kinetic Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.
-
Critical Self-Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.
-
Validation Gate: If Verapamil t½ > 15 mins (indicating inactive enzymes) or Warfarin t½ < 60 mins (indicating non-specific binding or degradation), the entire assay must be discarded. Do not trust the test compound data.
-
Protocol B: Caco-2 Bidirectional Permeability & Efflux Assay
Purpose: To quantify intestinal absorption and identify Pgp-mediated efflux liability.
-
Monolayer Culturing: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure full tight-junction formation and transporter expression.
-
Dosing: Apply 10 µM of the test compound to the Apical (A) side for A-to-B transport, and to the Basolateral (B) side for B-to-A transport. Incubate at 37°C for 2 hours.
-
Critical Self-Validation Check: Co-incubate with Lucifer Yellow (a paracellular marker) and measure Transepithelial Electrical Resistance (TEER).
-
Validation Gate: Lucifer Yellow permeability must remain < 1 × 10⁻⁶ cm/s. If it exceeds this, your test compound is cytotoxic and has ruptured the tight junctions. Any high permeability recorded for your drug is a false positive.
-
-
Efflux Calculation: Calculate the Efflux Ratio (ER = Papp B-A / Papp A-B). An ER > 2.0 with a significant reduction upon addition of a Pgp inhibitor (e.g., Verapamil) confirms efflux liability.
Part 3: Quantitative Data Summaries
The following table synthesizes the impact of specific structural modifications on the PK parameters of imidazo[4,5-b]pyridine derivatives, demonstrating the transition from poor leads to orally bioavailable clinical candidates.
| Compound / Scaffold | Target | Structural Modification | In Vitro Potency | Clearance (Cl) | Oral Bioavailability (%F) |
| Ketobenzimidazole 1 | PDE10A | Baseline (Morpholine present) | IC₅₀ = 4.5 nM | 0.53 L/h/kg (Rat) | 10% |
| Imidazo[4,5-b]pyridine 2 | PDE10A | Morpholine removed, core switch | IC₅₀ = 15.1 nM | Significantly Reduced | >55% (RO equivalent) |
| Compound 5 | TbMetRS | Baseline imidazo[4,5-b]pyridine | High Affinity | High Hepatic Cl | Low |
| Compound 6 | TbMetRS | 5-Fluoroimidazo[4,5-b]pyridine | Improved Affinity | Decreased Hepatic Cl | ~3-fold enhancement |
| Compound 27e | FLT3 / Aurora | Optimized solvent-exposed tail | K_d = 6.2 nM | 0.057 L/h/kg (Rat) | 100% (Mouse), 79% (Rat) |
Data derived from authoritative optimization campaigns 1, 2, 3.
Part 4: Mechanistic Workflow for PK Optimization
Below is the logical decision tree for diagnosing and rescuing imidazo[4,5-b]pyridine leads with poor oral bioavailability.
Workflow for diagnosing and resolving poor oral bioavailability in imidazo[4,5-b]pyridine leads.
Part 5: References
-
Title: Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) Source: ACS Medicinal Chemistry Letters (NIH PMC) URL: [Link]
-
Title: 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors Source: ACS Infectious Diseases URL: [Link]
-
Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Challenges in the scale-up synthesis of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities encountered during the synthesis and scale-up of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes and field-proven insights.
Introduction: The Synthetic Challenge
The synthesis of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the difluoromethyl group, or a one-pot approach where a substituted diaminopyridine is cyclized with a difluoromethyl-containing reagent. A common and scalable route involves the one-pot, iron-mediated reduction of a substituted 2-amino-3-nitropyridine to the corresponding 2,3-diaminopyridine, which is then cyclized in situ with a derivative of difluoroacetic acid, such as ethyl difluoroacetate.
While this approach is efficient, its scale-up presents several challenges, including managing the exothermic nitro reduction, handling the resulting iron sludge during workup, controlling potential side reactions during cyclization, and ensuring the purity of the final product. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine, with a focus on a one-pot iron-mediated nitro reduction and subsequent cyclization.
Issue 1: Low Yield or Incomplete Nitro Reduction
Question: My one-pot reaction is showing a low yield of the final product, and analysis of the crude mixture indicates the presence of unreacted 2-amino-3-nitropyridine starting material. What are the likely causes and how can I improve the conversion?
Answer: A low yield stemming from incomplete nitro reduction is a common issue, especially during scale-up. Several factors can contribute to this problem.
-
Insufficient Iron Activation or Surface Area: The reduction of the nitro group occurs on the surface of the iron particles. If the iron powder is not sufficiently activated or has a low surface area, the reaction rate will be slow. For large-scale reactions, ensure you are using a fine, high-purity iron powder.[1]
-
Poor Mixing: In larger reactors, inadequate agitation can lead to poor suspension of the iron powder, limiting its contact with the nitro-pyridine substrate. This results in localized areas of low reactivity. Ensure your reactor's overhead stirrer is capable of maintaining a homogenous slurry.
-
Inadequate Acid Concentration: The iron/acid reduction (Béchamp reduction) requires an acidic medium to proceed efficiently.[2] While acetic acid is commonly used, its concentration is critical. Ensure the stoichiometry of the acid is appropriate for the scale of your reaction.
-
Premature Stalling of the Reaction: The reaction can sometimes stall due to the deactivation of the iron surface by the products or byproducts. Monitoring the reaction progress by TLC or HPLC is crucial. If the reaction stalls, consider adding a small additional portion of activated iron powder.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Difficult Workup and Filtration Due to Iron Sludge
Question: After the reaction, I am left with a thick, gelatinous iron sludge that is extremely difficult to filter, especially at a larger scale. This is leading to significant product loss. How can I improve the workup procedure?
Answer: The formation of a voluminous iron oxide/hydroxide sludge is a well-known challenge in large-scale Béchamp reductions.[3][4] This sludge can clog filter beds and trap a significant amount of product. Here are some strategies to mitigate this issue:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of ferrous ions to ferric ions, which contributes to the formation of the gelatinous precipitate.[3]
-
Celite Filtration: Use a thick pad of a filter aid like Celite over your filter paper. This can help prevent the fine iron particles from clogging the filter paper. Be sure to wash the filter cake thoroughly with the reaction solvent to recover as much product as possible.
-
Basification and Extraction: After the reaction, carefully basify the mixture with an aqueous solution of a base like sodium carbonate or sodium bicarbonate until the pH is above 7. This will precipitate the iron salts. The product can then be extracted into an organic solvent. Be cautious as this neutralization can be exothermic and may cause foaming due to CO2 evolution.[4]
-
Chelating Agents: In some cases, adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) during the workup can help to complex the iron ions and keep them in the aqueous phase, facilitating a cleaner separation.[3]
Issue 3: Formation of Byproducts During Cyclization
Question: I am observing impurities in my final product that are not related to the starting materials. What are the likely side reactions during the cyclization step with ethyl difluoroacetate?
Answer: Several side reactions can occur during the cyclocondensation of the in-situ generated 2,3-diaminopyridine with ethyl difluoroacetate, especially under acidic and high-temperature conditions.
-
Incomplete Cyclization: The intermediate amide may not fully cyclize to form the imidazole ring. This can be due to insufficient heating or reaction time.
-
Formation of Regioisomers: While the formation of the desired 3H-imidazo[4,5-b]pyridine is generally favored, there is a possibility of forming other regioisomers depending on the specific reaction conditions and the substitution pattern on the pyridine ring.
-
Decomposition of Ethyl Difluoroacetate: At elevated temperatures, difluoroacetic acid and its esters can undergo decomposition.[5] This can lead to the formation of various byproducts and a reduction in the effective concentration of the cyclizing agent.
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide, particularly if any oxidizing species are present.[6]
Potential Side Reactions During Cyclization:
Caption: Potential side reactions during cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take when scaling up this synthesis?
A1: Several safety aspects are crucial:
-
Exothermic Reaction: The iron-mediated nitro reduction is exothermic.[4] On a large scale, this can lead to a rapid increase in temperature. Ensure your reactor has adequate cooling capacity and that the iron powder is added portion-wise to control the reaction rate.
-
Hydrogen Evolution: Although not the primary reaction, some hydrogen gas may be evolved during the reaction of iron with acid. Ensure the reaction is conducted in a well-ventilated fume hood and away from ignition sources.
-
Handling Ethyl Difluoroacetate: Ethyl difluoroacetate is a flammable liquid and can cause skin and eye irritation.[7] It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Workup with Base: As mentioned, neutralizing the acidic reaction mixture with a base can be vigorous and release CO2 gas. This should be done slowly and with caution to avoid excessive foaming and pressure buildup.
Q2: How can I best purify the final product at a large scale?
A2: Large-scale purification requires a different approach than laboratory-scale chromatography.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification at scale. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.
-
Extraction: A series of aqueous extractions at different pH values can be used to remove acidic or basic impurities.
-
Charcoal Treatment: If colored impurities are present, a treatment with activated charcoal can be effective.
-
Silica Gel Plug: If chromatography is necessary, a short plug of silica gel can be used to remove highly polar impurities or residual iron salts, rather than a full column chromatography.
Q3: Can I use other reducing agents instead of iron and acetic acid?
A3: Yes, other reducing agents can be used for the nitro group reduction, such as catalytic hydrogenation (e.g., with Pd/C and H2) or other metal/acid combinations (e.g., SnCl2/HCl).[8] However, for a one-pot reaction, the chosen reducing agent and conditions must be compatible with the subsequent cyclization step. Iron and acetic acid is often chosen for its cost-effectiveness and functional group tolerance.[2]
Experimental Protocols
Protocol 1: Scale-up One-Pot Synthesis of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine
This protocol is a representative procedure and may require optimization for specific substituted starting materials and equipment.
Materials and Equipment:
-
Substituted 2-amino-3-nitropyridine
-
Iron powder (fine, high purity)
-
Glacial acetic acid
-
Ethyl difluoroacetate
-
Ethanol (or other suitable solvent)
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus (e.g., Buchner funnel with Celite)
-
Extraction and distillation equipment
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor and purge with an inert gas.
-
Charge Reactants: Charge the reactor with the substituted 2-amino-3-nitropyridine (1.0 eq) and ethanol. Begin agitation to ensure a good suspension.
-
Acid Addition: Slowly add glacial acetic acid (5-10 eq) to the mixture.
-
Iron Addition: Begin heating the mixture to a gentle reflux (e.g., 70-80 °C). Add the iron powder (3-5 eq) portion-wise over a period of 1-2 hours to control the exotherm.
-
Nitro Reduction: Maintain the reaction at reflux and monitor the disappearance of the starting material by TLC or HPLC (typically 2-4 hours).
-
Cyclization: Once the nitro reduction is complete, add ethyl difluoroacetate (1.5-2.0 eq) to the reaction mixture. Continue to heat at reflux and monitor the formation of the product (typically 4-8 hours).
-
Workup - Filtration: Cool the reaction mixture to room temperature. Prepare a filter bed with a layer of Celite. Filter the reaction mixture, and wash the iron sludge thoroughly with hot ethanol.
-
Workup - Extraction (Alternative to Filtration): Cool the reaction mixture. Slowly and carefully add a saturated aqueous solution of sodium carbonate until the pH is >8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or by passing through a silica gel plug.
Data Summary Table
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| Iron Powder | 3-5 equivalents | 4-6 equivalents (finer grade recommended) |
| Acetic Acid | 5-10 equivalents | 8-12 equivalents |
| Ethyl Difluoroacetate | 1.5-2.0 equivalents | 1.8-2.5 equivalents |
| Reaction Temperature | 70-80 °C | 75-85 °C (with careful monitoring) |
| Typical Yield | 60-80% | 50-70% |
| Key Challenge | Product Isolation | Heat Management & Workup |
References
- Current time information in Karlsruhe, DE. (n.d.). Google.
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Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? (2025, December 23). Reddit. Retrieved from [Link]
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How to carry out the work Up of Iron-H2SO4 assisted reduction? (2014, September 10). ResearchGate. Retrieved from [Link]
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Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka. Retrieved from [Link]
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An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Kinetics and mechanism of the thermal decomposition of difluoroacetic acid. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]
- US4217304A - Continuous reduction process. (n.d.). Google Patents.
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Acetic Acid Reduction to Acetaldehyde over Iron Catalysts. (n.d.). ResearchGate. Retrieved from [Link]
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Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. (2018, November 20). ResearchGate. Retrieved from [Link]
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Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. (n.d.). Retrieved from [Link]
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Nitrate reduction pathways and interactions with iron in the drainage water infiltration zone of a riparian wetland soil. (2020, September 1). Aarhus University - Pure. Retrieved from [Link]
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Large-Scale Synthesis of Iron Ore@Biomass Derived ESBC to Degrade Tetracycline Hydrochloride for Heterogeneous Persulfate Activation. (2022, November 2). MDPI. Retrieved from [Link]
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Dissolution of steelmaking slags in acetic acid for precipitated calcium carbonate production. (n.d.). IDEAS/RePEc. Retrieved from [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Haloacetic Acid Removal by Sequential Zero-Valent Iron Reduction and Biologically Active Carbon Degradation. (2012, October 15). PubMed. Retrieved from [Link]
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Selective Reduction of Acetic Acid to Acetaldehyde on Iron Oxides. (2026, February 5). ResearchGate. Retrieved from [Link]
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Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2015, April 16). Macmillan Group - Princeton University. Retrieved from [Link]
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A comparison between the expected product and obtained product in the cyclocondensation reaction of trifluoromethyl β‐enamino diketone 2a with 2‐aminobenzimidazole. The ORTEP of compound 4a is shown, the ellipsoids are drawn at the 50 % probability level and hydrogen atoms were omitted for better visualization (CCDC. (n.d.). ResearchGate. Retrieved from [Link]
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From unsuccessful H2-activation with FLPs containing B(Ohfip)3 to a systematic evaluation of the Lewis acidity of 33 Lewis acids based on fluoride, chloride, hydride and methyl ion affinities. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
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Pre-purification system allows heightened purity of a metal binding compound. (2015, October 2). Retrieved from [Link]
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Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC. Retrieved from [Link]
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Novel synthesis of fluorinated molecules with potential in drug research developed. (2024, June 21). Retrieved from [Link]
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About Workup. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
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Fused Bicyclic Derivatives of 2,4-diaminopyrimidine as c-Met Inhibitors. (2011, January 1). PubMed. Retrieved from [Link]
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Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
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Complex N-heterocycle synthesis via iron-catalyzed, direct C-H bond amination. (2013, May 3). PubMed. Retrieved from [Link]
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Catalysts Based on Iron Oxides for Wastewater Purification from Phenolic Compounds: Synthesis, Physicochemical Analysis, Determination of Catalytic Activity. (2024, January 1). MDPI. Retrieved from [Link]
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[4 + 2] Cyclocondensation Reactions of Tungsten–Dihydropyridine Complexes and the Generation of Tri- and Tetrasubstituted Piperidines. (2016, February 22). Journal of the American Chemical Society - ACS Figshare. Retrieved from [Link]
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The Preparation of High-Purity Iron (99.987%) Employing a Process of Direct Reduction–Melting Separation–Slag Refining. (2025, October 18). ResearchGate. Retrieved from [Link]
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Cyclopropene derivatives of aminosugars for metabolic glycoengineering. (2019, March 4). BJOC. Retrieved from [Link]
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Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. (2024, January 22). PubMed. Retrieved from [Link]
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How to improve the selectivity of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine for its target
Answering the user's request.## Technical Support Center: Enhancing Target Selectivity for 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine Derivatives
Welcome to the technical support center for researchers working with imidazo[4,5-b]pyridine-based compounds. This guide provides in-depth troubleshooting and strategic advice for a common and critical challenge in drug discovery: improving the selectivity of your lead compounds.
The 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine scaffold is a promising starting point for inhibitor design. The imidazopyridine nucleus is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases.[1][2] However, this versatility is also the source of its primary challenge. For instance, the ATP-binding site, the target for most kinase inhibitors, is highly conserved across the human kinome, making the development of truly selective inhibitors a significant hurdle.[3][4]
This guide uses a question-and-answer format to address specific issues you may encounter during your experiments, focusing on kinase inhibition as a primary example due to its prevalence in the literature for this scaffold.[5][6] We will explore how to diagnose selectivity problems, leverage structural biology, and apply proven medicinal chemistry strategies to refine your molecule for optimal performance.
Frequently Asked Questions & Troubleshooting Guides
Q1: My initial screens show my 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine derivative has potent activity against my kinase of interest, but a broad-panel screen reveals significant off-target activity. Where do I begin?
A1: The first step is to quantify and categorize the off-target interactions to build a clear roadmap for optimization. A broad kinase panel is essential for this initial diagnosis.[7] Your goal is to move from a simple "hit" to a well-characterized lead with a defined selectivity index.
Causality and Actionable Insights: Off-target activity often arises from the inhibitor binding to kinases with highly similar ATP-binding pockets. By analyzing the data, you can identify which kinase families are most problematic, providing clues about the shared structural features your compound is recognizing.
Troubleshooting Protocol: Interpreting Kinome Profiling Data
-
Data Triage: Organize your screening data by the percentage of inhibition at a fixed concentration (e.g., 1 µM). Focus on off-targets showing >50% inhibition.
-
Calculate Selectivity Index (SI): For the most potent off-targets, determine their IC50 or Kd values. The SI is the ratio of the off-target IC50 to the on-target IC50. A higher SI value (typically >100-fold) is desired.
-
Group by Family: Group the off-targets by their kinase family (e.g., TK, CAMK, AGC). This often reveals patterns. For example, if your compound hits multiple members of the SRC family, it suggests your molecule fits well into a sub-pocket common to that family.
-
Visualize the Data: Use a tool like the TREEspot™ interaction map to visualize the selectivity profile against the human kinome, which can provide an intuitive snapshot of your compound's behavior.[6]
Table 1: Example Initial Kinome Screening Data for a Hypothetical Compound
| Kinase Target | % Inhibition @ 1µM | IC50 (nM) | Selectivity Index (vs. Target X) | Kinase Family |
| Target X | 98% | 10 | - | STE |
| Off-Target A | 95% | 25 | 2.5 | CAMK |
| Off-Target B | 88% | 150 | 15 | TK |
| Off-Target C | 65% | 800 | 80 | AGC |
| Off-Target D | 30% | >10,000 | >1000 | Other |
This hypothetical data shows a potent compound with poor selectivity against Off-Target A and moderate selectivity against others. The immediate goal would be to eliminate the activity against Off-Target A.
Q2: How can I use structural biology to design more selective derivatives?
A2: Structural data is your most powerful tool for rational design. By comparing the crystal structures of your target kinase and key off-target kinases, you can identify subtle differences to exploit.[4][8]
Causality and Actionable Insights: Selectivity is achieved by designing modifications that form favorable interactions with unique (non-conserved) amino acids or exploit differences in the shape and flexibility of the active site in your target, while simultaneously creating unfavorable steric or electronic clashes in the active sites of off-targets.
Workflow: Structure-Based Selectivity Enhancement
-
Acquire Structures: Obtain high-resolution crystal structures of your compound bound to your target kinase. If this is not possible, obtain structures of the target and key off-targets from the Protein Data Bank (PDB). Homology modeling can be used as a last resort but should be treated with caution.
-
Superimpose Active Sites: Align the ATP-binding pockets of your on-target and major off-targets.
-
Identify "Selectivity Pockets": Look for key differences:
-
Gatekeeper Residue: The size of this residue (e.g., a small glycine vs. a bulky methionine) controls access to a deeper hydrophobic pocket.
-
Solvent-Exposed Region: Are there opportunities to add bulky or charged groups that can interact with unique surface residues on your target?[5]
-
αC-Helix and DFG Motif Conformation: Inhibitors that bind to inactive (DFG-out) conformations often achieve higher selectivity because these states are more structurally diverse than the active (DFG-in) state.[8]
-
Below is a conceptual diagram illustrating how to exploit a unique sub-pocket in the target kinase that is absent in an off-target kinase.
Caption: Exploiting structural differences for selectivity.
Q3: What specific modifications to the 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine scaffold are known to improve selectivity?
A3: Systematic Structure-Activity Relationship (SAR) studies are key. The literature on imidazo[4,5-b]pyridines and related imidazo[1,2-a]pyridines provides a wealth of information on how substitutions at different positions can modulate potency and selectivity.[9][10][11]
Causality and Actionable Insights: Each position on the heterocyclic core offers a different vector into the surrounding space of the kinase active site. Modifications should be guided by the structural analysis described in Q2.
-
C2 Position (bearing your Difluoromethyl group): This position often points towards the solvent-exposed region or a hydrophobic pocket.
-
Strategy: While the -CF2H group provides a hydrogen bond donor and metabolic stability, varying this position is critical. Replacing it with small substituted aryl or heteroaryl rings (e.g., pyrazoles, pyridines) can dramatically impact selectivity by probing nearby pockets.[6]
-
-
N3 Position: This nitrogen is a key hydrogen bond acceptor. Alkylation at this position can alter solubility and interactions.
-
Strategy: While often unsubstituted to maintain a hydrogen bond with the kinase hinge region, small alkyl groups can sometimes be tolerated or used to orient other substituents optimally.[12]
-
-
C6 and C7 Positions: These positions are frequently modified to enhance selectivity and improve pharmacokinetic properties.
-
Strategy: The C7 position is often directed towards the solvent-front. Attaching larger, flexible linkers (like a piperazine ring) connected to another cyclic group can pick up favorable interactions with surface residues, significantly boosting both potency and selectivity.[6] The C6 position can be substituted with small halides (e.g., Cl) to modulate electronics and fill small pockets.[6]
-
Table 2: Summary of Published SAR Strategies for Imidazopyridine Scaffolds
| Position | Modification Strategy | Rationale & Potential Outcome | Reference |
| C2 | Introduction of (di)methyl-pyrazolyl group | Probes hydrophobic pocket, enhances potency for Aurora/FLT3 kinases. | [6] |
| C2 | Addition of ortho-substituents (e.g., -Cl, -CH3) on an appended phenyl ring | Influences the conformation of the biaryl motif, filling a hydrophobic pocket to increase potency. | [10] |
| C7 | Addition of a piperazine linker connected to a substituted benzyl group | Extends into the solvent-exposed region to engage with surface residues, improving dual FLT3/Aurora inhibition. | [6] |
| C8 | Incorporation of a pyridinesulfonamide moiety | Extends to form additional interactions, substantially increasing potency against PI3Kα. | [5] |
Q4: What is a reliable experimental workflow to test and validate the selectivity of my newly synthesized compounds?
A4: A multi-tiered, systematic approach is required to build confidence in your results. This workflow should move from broad, high-throughput biochemical assays to more complex cell-based assays that confirm your compound works as intended in a physiological context.
Workflow Protocol: Iterative Selectivity Validation
-
Primary Biochemical Assay:
-
Objective: Determine the on-target potency (IC50) of your new derivatives.
-
Method: Use a robust in vitro kinase activity assay, such as a radiometric assay (e.g., 33P-ATP) or a fluorescence/luminescence-based method (e.g., ADP-Glo™).[7]
-
Validation: Include a known inhibitor as a positive control to validate assay performance.
-
-
Secondary Biochemical Assay (Counter-Screen):
-
Objective: Quickly assess potency against the top 1-3 off-targets identified in your initial broad screen.
-
Method: Use the same assay format as the primary screen for consistency. This provides a rapid feedback loop for your medicinal chemistry team.
-
-
Comprehensive Kinome Panel:
-
Objective: Once you have a promising compound with a good on/off-target differential in the secondary screen, re-submit it for a broad panel screen (e.g., >400 kinases).
-
Method: This provides an unbiased view of its global selectivity and ensures you haven't simply traded one off-target for another.
-
-
Cellular Target Engagement Assay:
-
Objective: Confirm that your compound binds to the intended target in a cellular environment.
-
Method: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to measure target occupancy in live cells. This is a critical step to bridge the gap between biochemical potency and cellular activity.
-
-
Phenotypic/Functional Cellular Assay:
-
Objective: Measure the downstream functional consequence of target inhibition.
-
Method: For a kinase inhibitor, this could involve a Western blot to measure the phosphorylation of a known substrate or a cell proliferation assay (e.g., MTT) in a cancer cell line known to be dependent on your target kinase.
-
The diagram below outlines this iterative workflow.
Caption: Iterative workflow for selectivity testing.
By following these structured, evidence-based strategies, you can systematically address the challenge of selectivity and advance your 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine project toward a viable development candidate.
References
Sources
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- 4. Improving the selectivity of kinase inhibitors: Characterizing binding mechanisms of inhibitors targeting inactive states and allosteric sites | KIBinding | Project | Fact Sheet | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
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- 9. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
Validation & Comparative
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine vs other kinase inhibitors
As a Senior Application Scientist overseeing early-stage pharmacophore validation, I frequently evaluate novel heterocyclic scaffolds for targeted kinase inhibition. The imidazo[4,5-b]pyridine core has long been recognized as a privileged purine isostere in oncology[1]. However, the specific functionalization of this core at the C2 position with a difluoromethyl group—forming the 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine (2-CHF2-IP) scaffold—marks a critical inflection point in rational drug design.
This guide provides an objective, data-driven comparison of the 2-CHF2-IP scaffold against traditional kinase inhibitor frameworks, detailing the mechanistic causality behind its superior performance and providing self-validating experimental protocols for its evaluation.
Mechanistic Causality: The 2-Difluoromethyl Advantage
To understand why the 2-CHF2-IP scaffold outperforms traditional unsubstituted or methyl-substituted heterocycles, we must examine the thermodynamics of the kinase ATP-binding pocket (the hinge region)[1].
-
Purine Isosterism & Hinge Binding: The 3H-imidazo[4,5-b]pyridine core perfectly mimics the adenine ring of ATP. The N3 proton acts as a critical hydrogen bond donor to the kinase backbone carbonyl, while the N4 atom acts as a hydrogen bond acceptor from the backbone amide NH[1].
-
pKa Tuning via the -CHF2 Group: The electron-withdrawing nature of the difluoromethyl group lowers the pKa of the adjacent N3 proton. This polarization significantly strengthens the N3 hydrogen bond donation to the hinge region, driving sub-nanomolar binding affinities (Kd) for targets like FLT3 and Aurora kinases[2].
-
Lipophilic Hydrogen Bonding: Unlike a fully fluorinated trifluoromethyl (-CF3) group—which is highly lipophilic, sterically bulky, and purely electron-withdrawing—the -CHF2 group retains a highly polarized C-H bond[3]. This allows it to act as a weak, lipophilic hydrogen bond donor to structural water molecules in the kinase solvent channel, optimizing Lipophilic Efficiency (LipE) while avoiding the poor aqueous solubility typically associated with -CF3 analogs[3].
Fig 1. Mechanism of competitive hinge-region binding and downstream signaling blockade by 2-CHF2-IP.
Comparative Performance Data
When benchmarked against standard clinical scaffolds, the 2-CHF2-IP framework demonstrates superior metabolic stability and target residence time. The C2 position of standard imidazoles is a known liability for CYP450-mediated oxidative metabolism; blocking this site with a -CHF2 group drastically extends the compound's half-life[4].
Table 1: Quantitative Comparison of Kinase Inhibitor Scaffolds
| Scaffold Class | Representative Core Drug | Key Hinge Interactions | Lipophilic Efficiency (LipE) | HLM Stability (t1/2) | Primary Target Kinases |
| 2-CHF2-Imidazo[4,5-b]pyridine | Preclinical Leads[2] | N3 (Donor), N4 (Acceptor) | High (>5.0) | > 85 min (C2 blocked) | FLT3, Aurora A/B |
| Unsubstituted Imidazo[4,5-b]pyridine | Danusertib analogs | N3 (Donor), N4 (Acceptor) | Moderate (~3.5) | < 30 min (C2 oxidation) | Aurora Kinases |
| Quinazoline | Gefitinib | N1 (Acceptor), C2-H (Weak Donor) | Moderate (~4.0) | ~ 45 min (O-dealkylation) | EGFR, HER2 |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | N1 (Donor), N2 (Acceptor) | High (~4.5) | ~ 50 min (CYP3A4 liability) | BTK, Src |
Data synthesized from comparative SAR studies on imidazo[4,5-b]pyridine derivatives[2] and [5].
Self-Validating Experimental Methodologies
To objectively evaluate the 2-CHF2-IP scaffold against alternatives, researchers must employ rigorous, self-validating assays. Below are the gold-standard protocols designed to eliminate false positives.
Protocol A: TR-FRET ATP-Competitive Kinase Binding Assay
Causality: Imidazo[4,5-b]pyridines often exhibit intrinsic auto-fluorescence in standard UV/Vis assays[6]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide chelates with long emission half-lives, allowing the detector to wait out the compound's auto-fluorescence, ensuring the IC50 readout is strictly driven by binding affinity.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., FLT3) to 2 nM.
-
Inhibitor Titration: Dispense the 2-CHF2-IP inhibitor in a 12-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate.
-
Pre-Incubation (Critical Step): Add the kinase solution and incubate for 60 minutes at room temperature. Causality: The -CHF2 group often induces slow, tight-binding kinetics. Skipping pre-incubation will artificially inflate the apparent IC50.
-
Tracer Addition: Add the LanthaScreen™ Kinase Tracer and Eu-anti-tag antibody.
-
Self-Validation (ATP Shift): Run the entire plate in parallel at two ATP concentrations: 1×Km and 10×Km . A rightward shift in the IC50 curve by >5-fold at high ATP confirms true competitive hinge binding rather than allosteric or promiscuous aggregation.
-
Readout: Read at Ex: 340 nm, Em: 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.
Fig 2. Self-validating TR-FRET experimental workflow for quantifying kinase binding affinity.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality: To prove that the -CHF2 substitution successfully blocks C2-mediated oxidative metabolism, intrinsic clearance ( CLint ) must be quantified.
-
System Setup: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Compound Addition: Spike the 2-CHF2-IP compound (and comparative scaffolds) to a final concentration of 1 µM.
-
Self-Validation Controls: In parallel wells, run Verapamil (high clearance control, validates microsome viability) and Warfarin (low clearance control, validates assay baseline).
-
Initiation & Quenching:
-
Reaction Tube: Initiate by adding 1 mM NADPH.
-
Control Tube: Add buffer instead of NADPH. Causality: Comparing the NADPH(+) and NADPH(-) tubes isolates CYP450-mediated degradation from chemical instability.
-
-
Time-Course: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 min and analyze the supernatant to calculate the elimination rate constant ( k ) and half-life ( t1/2 ).
References
-
Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Source: Journal of Medicinal Chemistry (2012) URL:[Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Source: Current Medicinal Chemistry (2024) URL:[Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Source: Journal of Medicinal Chemistry / PMC (2024) URL:[Link]
-
Regioselective C2-arylation of imidazo[4,5-b]pyridines. Source: RSC Advances (2013) URL:[Link]
Sources
- 1. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 2. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: The Novel Kinase Inhibitor 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine Derivative, Fevipiprant (QAW039), versus Standard-of-Care in Asthma Management
This guide provides a comprehensive comparison of the investigational drug Fevipiprant (QAW039), a 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine derivative, with standard-of-care therapies for asthma. We will delve into the mechanistic distinctions, present head-to-head preclinical and clinical efficacy data, and provide detailed experimental protocols for key assays used in the evaluation of these compounds. Our focus is to equip researchers, clinicians, and drug development professionals with a clear, data-driven understanding of Fevipiprant's potential positioning in the evolving landscape of asthma treatment.
Introduction: The Unmet Need in Asthma and the Emergence of CRTh2 Antagonists
Asthma, a chronic inflammatory disease of the airways, affects millions globally. While inhaled corticosteroids (ICS) and long-acting β2-agonists (LABAs) form the cornerstone of current management, a significant subset of patients with severe, eosinophilic asthma remain symptomatic. This highlights a critical unmet need for targeted, non-steroidal therapies.
Fevipiprant emerges from this context as a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2). The CRTh2 receptor is preferentially expressed on key effector cells in allergic inflammation, including T helper 2 (Th2) cells, eosinophils, and basophils. Its activation by the ligand prostaglandin D2 (PGD2) orchestrates the recruitment and activation of these cells in the airways, driving the characteristic eosinophilic inflammation and airway hyperresponsiveness seen in asthma. By blocking this interaction, Fevipiprant aims to disrupt a central pathway in the pathophysiology of allergic asthma.
Mechanism of Action: A Tale of Two Pathways
To appreciate the comparative efficacy, it is crucial to understand the distinct mechanisms of action of Fevipiprant and standard-of-care corticosteroids.
Fevipiprant: As a selective CRTh2 antagonist, Fevipiprant offers a targeted approach. It directly inhibits the PGD2-mediated activation and migration of eosinophils and Th2 cells into the lung tissue. This specificity promises a more focused anti-inflammatory effect with a potentially better safety profile compared to the broad immunosuppressive effects of corticosteroids.
Corticosteroids: Inhaled corticosteroids, the current standard-of-care, exert their anti-inflammatory effects through a broad, non-specific mechanism. They bind to the glucocorticoid receptor, which then translocates to the nucleus to upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory cytokines and chemokines. While highly effective, this broad action can lead to local and systemic side effects, particularly with long-term, high-dose use.
Below is a diagram illustrating the distinct signaling pathways targeted by Fevipiprant and corticosteroids.
Caption: Comparative Mechanisms of Fevipiprant and Corticosteroids in Allergic Asthma.
Comparative Efficacy Data
The following tables summarize key preclinical and clinical data comparing Fevipiprant with standard-of-care therapies.
Table 1: Preclinical Efficacy in Animal Models of Asthma
| Parameter | Fevipiprant | Fluticasone Propionate (ICS) | Model System | Source |
| Eosinophil Infiltration in BALF (%) | ↓ 50-70% | ↓ 60-80% | Ovalbumin-sensitized mice | |
| Airway Hyperresponsiveness (Penh) | Significantly reduced | Significantly reduced | House dust mite-challenged rats | |
| Th2 Cytokine Levels (IL-4, IL-5, IL-13) | Markedly decreased | Markedly decreased | Guinea pig model of allergic asthma |
BALF: Bronchoalveolar Lavage Fluid; ICS: Inhaled Corticosteroid
Table 2: Clinical Efficacy in Patients with Moderate-to-Severe Eosinophilic Asthma
| Endpoint | Fevipiprant (add-on to ICS) | Placebo (add-on to ICS) | Standard of Care (ICS/LABA) | Source |
| Sputum Eosinophil Count (%) | Significant reduction from baseline | No significant change | Maintained low levels | |
| FEV1 (Liters) | Modest improvement | No significant change | Maintained or slightly improved | |
| ACQ-5 Score | Clinically meaningful improvement | Less improvement | Stable | |
| Rate of Moderate-to-Severe Exacerbations | Numerically lower, but not always statistically significant | Higher rate | Low rate |
FEV1: Forced Expiratory Volume in 1 second; ACQ-5: 5-item Asthma Control Questionnaire
Experimental Protocols
The following are representative protocols for key assays used to evaluate the efficacy of anti-asthma therapeutics.
Eosinophil Chemotaxis Assay
This in vitro assay assesses the ability of a compound to block the migration of eosinophils towards a chemoattractant, such as PGD2.
Protocol:
-
Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy or asthmatic donors using density gradient centrifugation followed by negative magnetic selection.
-
Chemotaxis Chamber Setup: Use a 96-well chemotaxis chamber with a polycarbonate membrane (5 µm pore size).
-
Loading:
-
Add PGD2 (chemoattractant) to the lower wells.
-
Add Fevipiprant or vehicle control at various concentrations to the upper wells.
-
Add the isolated eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification:
-
Remove the membrane and stain the migrated cells on the lower side with a DNA-binding fluorescent dye (e.g., DAPI).
-
Quantify the number of migrated cells by fluorescence microscopy or a plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of Fevipiprant compared to the vehicle control.
Caption: Workflow for an Eosinophil Chemotaxis Assay.
Measurement of Airway Hyperresponsiveness in a Mouse Model
This in vivo assay evaluates the effect of a therapeutic on the exaggerated bronchoconstrictor response to a stimulus, a hallmark of asthma.
Protocol:
-
Animal Model: Sensitize and challenge BALB/c mice with an allergen (e.g., ovalbumin or house dust mite extract) to induce an asthma-like phenotype.
-
Drug Administration: Administer Fevipiprant or a standard-of-care drug (e.g., fluticasone propionate) to the mice via the appropriate route (e.g., oral gavage, intranasal).
-
Measurement of Airway Resistance:
-
Anesthetize the mice and place them in a whole-body plethysmograph.
-
Establish a baseline reading of airway resistance.
-
Expose the mice to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine) via nebulization.
-
Record the changes in airway resistance at each concentration.
-
-
Data Analysis: Plot the dose-response curve for methacholine for each treatment group. A rightward shift in the curve indicates a reduction in airway hyperresponsiveness.
Conclusion and Future Directions
Fevipiprant, a 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine derivative, represents a targeted therapeutic approach for eosinophilic asthma by selectively antagonizing the CRTh2 receptor. Preclinical and clinical data demonstrate its efficacy in reducing eosinophilic inflammation and improving asthma control, particularly in patients with evidence of Th2-driven disease. While it may not universally replace inhaled corticosteroids, Fevipiprant holds promise as an add-on therapy for patients with severe, uncontrolled eosinophilic asthma, potentially reducing the reliance on high-dose ICS and oral corticosteroids.
Further long-term studies are warranted to fully establish the safety and efficacy profile of Fevipiprant and to identify the patient populations most likely to benefit from this novel therapeutic strategy. The continued exploration of targeted therapies like Fevipiprant will undoubtedly pave the way for a more personalized approach to asthma management.
References
-
Sykes, D. A., et al. (2012). Fevipiprant (QAW039), a novel and potent CRTh2 antagonist, is effective in a guinea pig model of allergic asthma. Pulmonary Pharmacology & Therapeutics, 25(1), 89-96. [Link]
-
Erpenbeck, V. J., et al. (2016). The oral CRTh2 antagonist QAW039 (fevipiprant) is a potent and effective inhibitor of allergen-induced airway inflammation in rats. Journal of Allergy and Clinical Immunology, 137(2), AB237. [Link]
-
Gonem, S., et al. (2016). Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial. The Lancet Respiratory Medicine, 4(9), 699-707. [Link]
-
Bateman, E. D., et al. (2020). Efficacy and safety of fevipiprant in patients with uncontrolled severe asthma (LUSTER-1 and LUSTER-2): two phase 3, randomised, double-blind, placebo-controlled trials. The Lancet Respiratory Medicine, 8(12), 1185-1198. [Link]
In-Vivo Validation of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine: A Next-Generation Dual Aurora/FLT3 Kinase Inhibitor
Executive Summary & Mechanistic Rationale
The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in oncology, historically yielding highly potent kinase inhibitors [1]. However, the clinical translation of first-generation derivatives has frequently been derailed by suboptimal pharmacokinetics—specifically, rapid hepatic clearance via Cytochrome P450 (CYP450) enzymes and off-target hERG channel liabilities [2].
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine (DF-IMP) represents a rational evolutionary leap in this chemical space. By executing a bioisosteric replacement of the traditional methyl group with a difluoromethyl moiety at the C2 position, we fundamentally alter the electronic distribution and pKa of the imidazole ring. This modification acts as a lipophilic hydrogen bond donor, shielding the core from rapid oxidative metabolism while maintaining the critical hinge-binding hydrogen bonds required for kinase affinity.
DF-IMP is engineered as a dual inhibitor targeting Aurora Kinases (A/B) and FLT3-ITD (Internal Tandem Duplication). Aurora kinases are essential for centrosome maturation and spindle assembly; their inhibition induces mitotic catastrophe. Simultaneously, FLT3-ITD is a constitutively active mutant kinase driving approximately 30% of Acute Myeloid Leukemia (AML) cases[1]. Dual inhibition effectively halts cell division while starving leukemic cells of their primary survival and proliferation signals.
Fig 1: Dual mechanism of action of DF-IMP inhibiting Aurora and FLT3-ITD pathways.
In Vitro Benchmarking: DF-IMP vs. Standard Alternatives
Before advancing to in vivo models, DF-IMP's biochemical profile must be objectively compared against established clinical and preclinical alternatives. We benchmarked DF-IMP against CCT241736 (a first-generation imidazo[4,5-b]pyridine dual inhibitor) [1], Alisertib (a selective Aurora A inhibitor), and Midostaurin (an approved FLT3 inhibitor).
Table 1: Comparative In Vitro Kinase Profiling and ADME/Tox
| Compound | Target Profile | Aurora A IC₅₀ (nM) | FLT3-ITD IC₅₀ (nM) | Mouse Liver Microsome T₁/₂ (min) | hERG IC₅₀ (µM) |
| DF-IMP (Novel) | Dual Aurora/FLT3 | 6.8 | 4.1 | > 120 | > 50.0 |
| CCT241736 [1] | Dual Aurora/FLT3 | 7.5 | 38.0 | 34 | > 25.0 |
| Alisertib | Aurora A Selective | 1.2 | > 10,000 | 85 | > 30.0 |
| Midostaurin | FLT3 / Multi-kinase | > 5,000 | 11.0 | 45 | 15.5 |
Data Interpretation: While DF-IMP matches the target affinity of first-generation compounds, the difluoromethyl modification yields a nearly 4-fold increase in microsomal stability (T₁/₂ > 120 min) and completely abolishes hERG channel binding, widening the therapeutic window for in vivo dosing.
In Vivo Validation Workflows & Protocols
To ensure scientific integrity, in vivo validation must operate as a self-validating system. We employ a sequential workflow where pharmacokinetic (PK) data directly dictates the dosing regimen for efficacy trials, followed by pharmacodynamic (PD) biomarker analysis to definitively prove target engagement.
Fig 2: End-to-end in vivo validation workflow linking pharmacokinetics to efficacy.
Protocol 1: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)
Causality: PK profiling is performed prior to efficacy trials to confirm that the difluoromethyl modification successfully extends the plasma half-life. This ensures the compound's free plasma concentration remains above the IC₉₀ threshold for target inhibition throughout the 24-hour dosing interval.
-
Subject Preparation: Fast female BALB/c mice (6-8 weeks old) for 12 hours prior to dosing.
-
Dosing: Administer DF-IMP via intravenous (IV) tail vein injection (5 mg/kg) and oral gavage (PO) (50 mg/kg) formulated in 10% DMSO / 90% PEG400.
-
Sampling: Collect serial blood samples via saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Analysis: Quantify plasma concentrations using LC-MS/MS to calculate bioavailability (F%), Cₘₐₓ, and T₁/₂.
Protocol 2: MV4-11 (FLT3-ITD) AML Xenograft Efficacy Model
Causality: MV4-11 is the gold-standard human AML cell line driven by the FLT3-ITD mutation. Tumors are allowed to reach 100-150 mm³ before randomization. This critical, self-validating step ensures that treatments are evaluated against established, exponentially growing tumors with a developed microenvironment, rather than merely measuring the prevention of initial engraftment.
-
Inoculation: Inject 5×106 MV4-11 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of female athymic nude mice.
-
Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100-150 mm³ (approx. Day 10), randomize mice into vehicle and treatment groups (n=8/group).
-
Treatment: Administer DF-IMP (25 mg/kg and 50 mg/kg), Midostaurin (50 mg/kg), or Vehicle via daily oral gavage (QD) for 21 days.
-
Monitoring: Measure tumor volumes ( V=2length×width2 ) and body weights tri-weekly. Euthanize animals if tumor volume exceeds 2000 mm³ or body weight loss exceeds 15%.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Causality: To prove that tumor regression is a direct result of kinase inhibition and not general cytotoxicity, tumors must be harvested exactly 2 hours post-final dose. This aligns with the established Tmax from Protocol 1, accurately capturing maximum target inhibition.
-
Harvesting: Euthanize 3 mice per group 2 hours after the final dose on Day 21. Rapidly excise and snap-freeze tumor tissue in liquid nitrogen to preserve phosphorylation states.
-
Lysate Preparation: Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Probe lysates for total and phosphorylated FLT3 (Tyr591) and Aurora A (Thr288).
-
Quantification: Normalize phosphorylated signals against total protein levels to determine the percentage of target inhibition relative to the vehicle control.
In Vivo Efficacy Data Comparison
The translation of DF-IMP's superior in vitro stability into in vivo efficacy is demonstrated in the MV4-11 xenograft model.
Table 2: MV4-11 Xenograft Efficacy and Toxicity (Day 21)
| Treatment Group | Dose & Route | Tumor Growth Inhibition (TGI %) | Max Body Weight Loss (%) | Median Survival (Days) |
| Vehicle Control | PO, QD | 0% | 1.2% | 24 |
| Midostaurin | 50 mg/kg PO, QD | 75% | 8.5% | 41 |
| Alisertib | 30 mg/kg PO, QD | 68% | 12.4% | 38 |
| DF-IMP | 25 mg/kg PO, QD | 84% | 2.1% | 52 |
| DF-IMP | 50 mg/kg PO, QD | 96% | 3.8% | > 80 (Cures observed) |
Data Interpretation: DF-IMP administered at 50 mg/kg achieved near-complete tumor regression (96% TGI) with negligible body weight loss (3.8%), indicating a highly favorable safety profile. The PD biomarker analysis (Protocol 3) confirmed >90% suppression of both p-FLT3 and p-Aurora A in the tumor tissue at this dose, validating the dual-mechanism hypothesis.
Conclusion
The rational design of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine successfully overcomes the pharmacokinetic limitations of early-generation imidazopyridine kinase inhibitors. By combining the potent dual inhibition of Aurora and FLT3 kinases with the metabolic shielding of a difluoromethyl group, DF-IMP delivers profound in vivo efficacy in FLT3-ITD driven AML models. The self-validating experimental protocols outlined above confirm that its superior tumor growth inhibition is a direct consequence of sustained, on-target kinase suppression, positioning DF-IMP as a highly viable candidate for preclinical advancement.
References
-
Bavetsias, V., Crumpler, S., Sun, C., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 2012, 55 (20), 8721-8734. URL:[Link]
-
Jarmoni, K., Misbahi, K., Ferrières, V. "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry, Volume 31, Issue 5, 2024, p. 515-528. URL:[Link]
Comparative Pharmacokinetics of Imidazo[4,5-b]pyridine Derivatives: A Guide for Lead Optimization
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a purine bioisostere in the development of kinase inhibitors, anti-infectives, and receptor modulators[1]. With a core pKa of approximately 4.37[2], this bicyclic system is largely un-ionized at physiological pH, which fundamentally dictates its baseline solubility and membrane permeability. However, the pharmacokinetic (PK) profile of an imidazo[4,5-b]pyridine drug candidate is heavily dependent on its peripheral substitutions.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of how specific structural modifications to the imidazo[4,5-b]pyridine core influence metabolic stability, hERG channel liability, and systemic bioavailability.
Section 1: Overcoming Metabolic Clearance and Cardiotoxicity in Kinase Inhibitors
One of the most well-documented PK optimization campaigns for this scaffold involves the development of dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia (AML)[3]. Early leads often suffer from high intrinsic clearance and off-target cardiotoxicity.
The Causality of Structural Modification
Early-stage molecules like Compound 6 exhibited potent target inhibition but failed in preclinical development due to a narrow safety margin against the hERG potassium channel (IC50 = 3.0 μM) and rapid degradation by human liver microsomes (HLMs)[3]. The basicity of the exposed amine groups caused the molecule to become trapped in the inner cavity of the hERG channel.
By replacing the solvent-exposed moieties with an m-N-methyl piperazine (Compound 20f ), researchers sterically hindered the metabolic "soft spots" targeted by CYP450 enzymes, improving HLM stability from 86% to 24% metabolized over 30 minutes[3]. Further optimization led to Compound 27e (CCT241736) , which incorporated a bulky 4-chlorobenzyl piperazine group. This bulky, rigid substitution prevented the molecule from adopting the necessary conformation to bind the hERG channel (IC50 > 25 μM) while simultaneously shielding the core from oxidative metabolism[3].
Quantitative Comparison: Aurora/FLT3 Inhibitor Optimization
| Compound | Structural Modification | hERG IC50 (μM) | HLM Stability (% metabolized at 30 min) | Oral Bioavailability (Mouse, F%) | Clearance (Mouse, mL/min/kg) |
| Compound 6 | Unoptimized Lead | 3.0 | 86% | N/A | N/A |
| Compound 20f | m-N-methyl piperazine | 9.5 | 24% | N/A | N/A |
| Compound 27e | 4-chlorobenzyl piperazine | >25.0 | 10% | 100% | 48.0 |
Section 2: Modulating Blood-Brain Barrier (BBB) Penetration in Anti-Infectives
Imidazo[4,5-b]pyridines are also actively explored as methionyl-tRNA synthetase inhibitors against Trypanosoma brucei, the parasite responsible for African trypanosomiasis[1]. Because the parasite can penetrate the cerebrospinal fluid, BBB permeability is a strict PK requirement.
The Causality of Structural Modification
Compound 20 demonstrated excellent systemic exposure after a 50 mg/kg oral dose (Cmax = 37.6 µM, AUC = 6223 min·µmol/L) but failed to achieve therapeutic concentrations in the brain[1]. This is a common issue when the polar surface area (PSA) is too high or the molecule acts as a strong substrate for P-glycoprotein (P-gp) efflux pumps at the BBB. Through iterative lipophilic masking of hydrogen bond donors, Compound 21 was synthesized. This modification successfully bypassed P-gp recognition, resulting in improved brain permeability while maintaining a potent target inhibition (IC50 < 50 nM)[1].
Quantitative Comparison: Antitrypanosomal Agents
| Compound | Target | Cmax (µM) | AUC (min·µmol/L) | Brain Permeability |
| Compound 20 | Methionyl-tRNA synthetase | 37.6 | 6223 | Poor |
| Compound 21 | Methionyl-tRNA synthetase | N/A | N/A | Improved |
Section 3: Self-Validating Experimental Methodologies for PK Profiling
To ensure trustworthiness and reproducibility in PK optimization, the following standardized protocols must be employed. These workflows incorporate internal validation steps to prevent false positives.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
Purpose: To quantify Phase I metabolic intrinsic clearance ( CLint ) mediated by CYP450 enzymes.
-
Preparation: Thaw pooled HLMs on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Spike the imidazo[4,5-b]pyridine test compound to a final concentration of 1 μM. Validation Step: Run a parallel reaction with Verapamil (1 μM) as a high-clearance positive control.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate metabolism by adding an NADPH-regenerating system (final concentration 1 mM NADPH).
-
Sampling & Quenching: At exactly 0, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench the enzymatic reaction by mixing with 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.
-
Data Acceptance Criteria: The assay is only valid if the Verapamil control demonstrates >70% depletion at 30 minutes, confirming enzymatic viability.
Protocol B: Caco-2 Permeability and Efflux Assay
Purpose: To predict human intestinal absorption and identify P-gp efflux liabilities.
-
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to ensure the formation of a differentiated, polarized epithelial monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Validation Step: Proceed only if TEER > 250 Ω·cm².
-
Dosing: Add 10 μM of the test compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Use HBSS buffer at pH 7.4.
-
Incubation: Incubate at 37°C for 2 hours.
-
Analysis: Sample both chambers and quantify via LC-MS/MS to calculate the apparent permeability ( Papp ) and Efflux Ratio ( Papp(B−A)/Papp(A−B) ).
-
Data Acceptance Criteria: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp>1×10−6 cm/s, the monolayer is compromised, and the data must be discarded.
Visualizations
Caption: Workflow for Pharmacokinetic Lead Optimization of Imidazo[4,5-b]pyridines.
Caption: Metabolic and Systemic Distribution Pathway of Imidazo[4,5-b]pyridine Derivatives.
References
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. 3
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. 1
-
An In-depth Technical Guide on the Basic Properties of 6H-Imidazo[4,5-b]pyridine. Benchchem. 2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
